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  • Product: 2-Methyl-4,6,7-trichloroquinoline
  • CAS: 75896-70-7

Core Science & Biosynthesis

Foundational

2-Methyl-4,6,7-trichloroquinoline structural elucidation and analysis

An In-Depth Technical Guide to the Structural Elucidation and Analysis of 2-Methyl-4,6,7-trichloroquinoline Introduction: The Quinoline Core in Modern Research The quinoline scaffold, a fused bicyclic heterocycle compose...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation and Analysis of 2-Methyl-4,6,7-trichloroquinoline

Introduction: The Quinoline Core in Modern Research

The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are prevalent in nature and have been successfully developed into a wide array of therapeutic agents, including antimalarial, anticancer, and antibacterial drugs.[1][2] The specific biological activity of a quinoline derivative is profoundly influenced by its substitution pattern. The introduction of methyl groups and, particularly, halogens can dramatically alter a molecule's physicochemical properties, target affinity, and metabolic stability.

This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of a specific, multi-substituted derivative: 2-Methyl-4,6,7-trichloroquinoline . As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. This document is structured not as a rigid template, but as a logical workflow, mirroring the process a scientist would follow from synthesis to final structural verification. We will explore the causality behind experimental choices, ensuring that each analytical step serves as a self-validating component of the overall elucidation process.

Part 1: Plausible Synthetic Pathway and Rationale

Understanding the synthetic route is the first step in structural elucidation. It provides context for potential starting material-related impurities and reaction byproducts. A highly plausible method for constructing the core of 2-Methyl-4,6,7-trichloroquinoline is a modified Combes synthesis, followed by a targeted chlorination step.[3][4]

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4]

Proposed Synthesis Rationale:

  • Core Formation (Combes Synthesis): The reaction would begin with 3,4-dichloroaniline and acetylacetone (pentane-2,4-dione). The acetylacetone provides the C2-methyl group and the carbon backbone for the new pyridine ring. The 3,4-dichloroaniline dictates the substitution on the benzene portion of the new quinoline. This reaction, typically catalyzed by a strong acid like sulfuric acid, would yield 2-methyl-6,7-dichloro-4-hydroxyquinoline.[3][5]

  • Chlorination of C4-Position: The resulting 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) is then converted to the 4-chloro derivative. This is a standard transformation often accomplished by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃).[6] This step is crucial for introducing the third and final chlorine atom at the desired position.

This two-stage approach is logical because direct synthesis with a pre-halogenated aniline is often more straightforward than attempting multi-step halogenation on a pre-formed quinoline ring, which can lead to issues with regioselectivity.

Synthetic_Workflow cluster_0 Stage 1: Combes Synthesis cluster_1 Stage 2: Chlorination Aniline 3,4-Dichloroaniline Intermediate 2-Methyl-6,7-dichloro-4-hydroxyquinoline Aniline->Intermediate H₂SO₄, Heat Diketone Acetylacetone Diketone->Intermediate Final_Product 2-Methyl-4,6,7-trichloroquinoline Intermediate->Final_Product POCl₃, Heat

A plausible two-stage synthetic pathway for 2-Methyl-4,6,7-trichloroquinoline.

Part 2: Integrated Spectroscopic & Analytical Elucidation

With a purified sample obtained from synthesis, the core of the elucidation process begins. This involves a multi-technique approach where each piece of data corroborates the others to build an unshakeable structural assignment.

Mass Spectrometry (MS): The First Look at Mass and Isotopic Composition

Mass spectrometry provides two immediate, critical pieces of information: the molecular weight and the elemental composition, particularly of halogens.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a GC inlet.[7]

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Data Interpretation & Trustworthiness:

  • Molecular Ion Peak (M⁺): The peak with the highest m/z value should correspond to the molecular weight of the parent molecule. For C₁₀H₆Cl₃N, the expected monoisotopic mass is approximately 258.96 Da (using ³⁵Cl).

  • The Chlorine Isotope Pattern (A Self-Validating System): The most telling feature for this molecule is the isotopic signature of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%).[8] A molecule containing three chlorine atoms will exhibit a highly characteristic cluster of peaks for the molecular ion.[8][9]

PeakRelative Mass (m/z)Combination of IsotopesPredicted Relative Intensity
M⁺259(³⁵Cl)₃100% (3:1)³
M+2261(³⁵Cl)₂(³⁷Cl)~98%
M+4263(³⁵Cl)(³⁷Cl)₂~32%
M+6265(³⁷Cl)₃~3.5%
Table 1: Predicted Isotopic Cluster for the Molecular Ion of C₁₀H₆Cl₃N.

The observation of this specific intensity pattern is exceptionally strong evidence for the presence of three chlorine atoms in the molecule.

  • Fragmentation Pattern: EI-MS is a high-energy technique that causes fragmentation.[10][11] For 2-Methyl-4,6,7-trichloroquinoline, expected fragmentation could involve the loss of a chlorine atom (M-35/37), loss of the methyl group (M-15), or cleavage of the heterocyclic ring.[11][12] These fragments provide additional puzzle pieces that must be consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the H-C Framework

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[13][14] We will use both ¹H and ¹³C NMR, often supplemented with 2D techniques like HSQC to correlate protons with their directly attached carbons.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[13] Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹³C NMR spectra are typically acquired with broadband proton decoupling to ensure each unique carbon appears as a singlet.[14]

  • Data Processing: The raw data (FID) is Fourier transformed, phased, and baseline corrected.[13]

¹H NMR - Predicted Data Interpretation:

The aromatic region (δ 7.0-9.0 ppm) will be key.[15] We expect three signals from the aromatic protons and one signal from the methyl group.

  • H-3: This proton is on the pyridine ring. It will likely appear as a singlet, as its adjacent positions (C2 and C4) are fully substituted. Its chemical shift will be influenced by the adjacent nitrogen and C4-chloro group.

  • H-5: This proton is on the benzene ring, ortho to the C6-chloro group. It will likely appear as a doublet, coupled to H-8.

  • H-8: This proton is adjacent to the ring nitrogen and ortho to the C7-chloro group. It is expected to be the most downfield of the aromatic protons and will appear as a doublet, coupled to H-5.

  • CH₃: The methyl group at the C2 position will appear as a singlet in the upfield region (typically δ 2.5-3.0 ppm).

¹³C NMR - Predicted Data Interpretation:

With proton decoupling, we expect to see 10 distinct signals, one for each carbon in the quinoline core. The chemical shifts are heavily influenced by the substituents.[16][17]

Carbon PositionPredicted ¹³C Shift (δ, ppm)Rationale for Chemical Shift
C2~158-162Attached to N and substituted with CH₃.
C3~120-124Influenced by adjacent C2-Me and C4-Cl.
C4~145-149Attached to N and electron-withdrawing Cl. Shifted downfield.
C4a~125-129Bridgehead carbon.
C5~128-132Tertiary carbon on the benzene ring.
C6~133-137Attached to electron-withdrawing Cl. Shifted downfield.
C7~135-139Attached to electron-withdrawing Cl. Shifted downfield.
C8~126-130Tertiary carbon on the benzene ring.
C8a~146-150Bridgehead carbon, attached to N.
CH₃~20-25Typical chemical shift for an aryl methyl group.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for 2-Methyl-4,6,7-trichloroquinoline in CDCl₃.
Chromatographic Analysis: Purity and Isolation

Chromatographic methods are essential for both purifying the final compound and verifying its purity before spectroscopic analysis.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector is used.[18]

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for aromatic compounds.[7][19]

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic acid (for MS compatibility), is a common starting point.[19]

  • Detection: The UV detector is set to a wavelength where the quinoline ring absorbs strongly (e.g., ~254 nm or 310 nm).

  • Analysis: A single, sharp peak in the chromatogram is indicative of a pure compound. The area under the peak can be used for quantification.

Gas Chromatography (GC-MS): For volatile compounds like this, GC-MS is also a powerful tool for purity assessment and can be directly coupled to the mass spectrometer as described earlier.[7][20]

X-ray Crystallography: The Definitive Structure

When a single, high-quality crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule, confirming the exact placement of every atom and revealing bond lengths, bond angles, and intermolecular packing interactions in the solid state.[21][22]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent from a concentrated solution of the pure compound.[21]

  • Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[23] It is then irradiated with a monochromatic X-ray beam.

  • Diffraction Pattern Analysis: The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule.[23]

  • Structure Solution and Refinement: The electron density map is interpreted to build a 3D model of the molecule. This model is then refined against the experimental data to yield the final, precise atomic coordinates.[24]

The resulting crystallographic information file (CIF) is the gold standard for structural proof in chemical research.

Part 3: The Integrated Elucidation Workflow

Elucidation_Workflow Synthesis Synthesis & Purification (HPLC/GC) MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (3xCl) Synthesis->MS Provides MW & Formula NMR NMR Spectroscopy - ¹H (4 signals) - ¹³C (10 signals) - 2D (H-C connectivity) Synthesis->NMR Provides H-C Framework Xray X-ray Crystallography (Optional but Definitive) - 3D Structure - Absolute Confirmation Synthesis->Xray Provides Crystal Conclusion Final Structure Confirmed 2-Methyl-4,6,7-trichloroquinoline MS->Conclusion:f0 Confirms C₁₀H₆Cl₃N NMR->Conclusion:f0 Confirms Connectivity Xray->Conclusion:f0 Provides Absolute Proof

An integrated workflow for structural elucidation.
  • Hypothesis from Synthesis: The synthetic route suggests the formation of 2-Methyl-4,6,7-trichloroquinoline.

  • Mass Confirmation (MS): Mass spectrometry confirms the molecular formula is C₁₀H₆Cl₃N via the molecular weight and the unique M:M+2:M+4:M+6 isotopic pattern, validating the presence of three chlorine atoms.

  • Framework Mapping (NMR): ¹H and ¹³C NMR confirm the number of unique protons and carbons. The chemical shifts and coupling patterns align with the proposed arrangement of the methyl group and the three chloro substituents on the quinoline core.

  • Absolute Proof (X-ray): If performed, X-ray crystallography provides the final, irrefutable evidence, confirming the connectivity and stereochemistry beyond any doubt.

Part 4: Biological Context and Scientific Significance

The meticulous structural elucidation of a molecule like 2-Methyl-4,6,7-trichloroquinoline is not merely an academic exercise. Chloro-substituted quinolines are a well-established class of biologically active compounds.[2][25] For instance, the 7-chloroquinoline scaffold is the core of the famous antimalarial drug Chloroquine.[6] Other multi-substituted quinolines have shown promise as HIV-1 integrase inhibitors and broad-spectrum antibacterial agents.[2][25] The specific combination of a C2-methyl group with trichlorination at the 4, 6, and 7 positions could lead to novel biological activities or modulate the potency and selectivity against various targets. Therefore, confirming the structure with the high degree of certainty outlined in this guide is the critical first step toward any meaningful biological or pharmacological evaluation.

Conclusion

The structural elucidation of 2-Methyl-4,6,7-trichloroquinoline is a multi-faceted process that relies on the logical integration of data from orthogonal analytical techniques. From understanding its synthetic origins to mapping its atomic framework with NMR and confirming its mass and elemental composition with MS, each step provides a layer of validation. This rigorous, evidence-based approach ensures the scientific integrity of the data and provides the solid foundation required for advanced research and development in medicinal chemistry and beyond.

References

  • Gzella, A., & Wawer, I. (2008). Substituent effects of the N,N-dimethyl-sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 46(2), 182-5. [Link]

  • Kessl, J., et al. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Pharmaceuticals (Basel), 15(7), 841. [Link]

  • Adesina, K., et al. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]

  • Save My Exams. (n.d.). Relative Masses and Mass Spectrometry. Edexcel A-Level Chemistry. [Link]

  • Georgia Southern University. (2018). X-ray Crystallographic Analysis of Quinoline N-oxide and Isoquinoline N-oxide with Zinc Halides, Nitrates, Perchlorates. Georgia Southern University. [Link]

  • LibreTexts Chemistry. (2023). The Mass Spectra of Elements. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • IOP Publishing. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. [Link]

  • ACS Publications. (2025). Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?. Crystal Growth & Design. [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

  • Journal of Chemical Education. (2003). The Number of Chlorine Atoms in a Molecular Formula from the Fraction of Non-Unique Molecules in a Unit Sample. [Link]

  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Organic Chemistry Research. (2019). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. [Link]

  • University of Calgary Chemistry. (n.d.). Ch13 - Mass Spectroscopy. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2019). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3). [Link]

  • University of Canterbury Repository. (2013). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • Royal Society of Chemistry. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. [Link]

  • ResearchGate. (2025). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

  • SciSpace. (2020). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Link]

  • Organic Syntheses. (n.d.). 2,4-DIMETHYLQUINOLINE. [Link]

  • MDPI. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • National Center for Biotechnology Information. (1997). A New Intermediate in the Mineralization of 3,4-Dichloroaniline by the White Rot Fungus Phanerochaete chrysosporium. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PrepChem.com. (n.d.). Preparation of 2,4,6-trichloroaniline. [Link]

  • Semantic Scholar. (1990). A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline. [Link]

  • Google Patents. (1984).
  • ACS Publications. (2023). Evaluation of Molecular Fragmentation in Polycyclic Aromatic Hydrocarbons by Time-of-Flight Secondary Ion Mass Spectrometry. Energy & Fuels. [Link]

  • National Center for Biotechnology Information. (2022). Time-resolved relaxation and fragmentation of polycyclic aromatic hydrocarbons investigated in the ultrafast XUV-IR regime. [Link]

  • ResearchGate. (2021). Mass fragmentation of the characterized PAHs. [Link]

Sources

Exploratory

Technical Guide: 2-Methyl-4,6,7-trichloroquinoline (CAS 75896-70-7)

This technical guide details the chemical identity, synthesis, and application of 2-Methyl-4,6,7-trichloroquinoline , a specialized halogenated heterocyclic scaffold used primarily as an intermediate in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and application of 2-Methyl-4,6,7-trichloroquinoline , a specialized halogenated heterocyclic scaffold used primarily as an intermediate in the development of antimalarial agents, kinase inhibitors, and antibacterial fluoroquinolone analogs.

[1][2][3][4][5][6]

Chemical Identity & Physical Profile

2-Methyl-4,6,7-trichloroquinoline is a tri-halogenated quinoline derivative.[1][2][3][4][5] Its structural rigidity and lipophilicity, imparted by the chlorine atoms, make it a critical pharmacophore for modulating metabolic stability and binding affinity in drug discovery.

PropertySpecification
CAS Number 75896-70-7
IUPAC Name 2-Methyl-4,6,7-trichloroquinoline
Molecular Formula C₁₀H₆Cl₃N
Molecular Weight 246.52 g/mol
MDL Number MFCD09787683
Appearance Off-white to pale yellow solid
Boiling Point 326.5 °C (at 760 mmHg)
Density 1.459 g/cm³
Solubility Soluble in Dichloromethane (DCM), Chloroform, DMSO; Low solubility in water
pKa (Calculated) ~2.5 (Quinoline nitrogen)

Synthesis Protocol: The Optimized Conrad-Limpach-POCl₃ Route

Strategic Rationale

Direct halogenation of the quinoline ring often lacks regioselectivity. Therefore, the most robust protocol for synthesizing the 4,6,7-trichloro isomer involves constructing the ring de novo using 3,4-dichloroaniline as the starting material.

This protocol utilizes a modified Conrad-Limpach synthesis to generate the 4-hydroxy intermediate, followed by nucleophilic aromatic substitution (SₙAr) using phosphorus oxychloride (POCl₃) to install the chlorine at the C4 position.

Reaction Scheme Visualization

SynthesisPath Start 3,4-Dichloroaniline + Ethyl Acetoacetate Inter1 β-Anilinocrotonate (Intermediate) Start->Inter1 Condensation (Acid Cat.) Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter1->Cyclization - EtOH Inter2 4-Hydroxy-6,7-dichloro- 2-methylquinoline Cyclization->Inter2 Ring Closure Chlorination POCl3 Reflux (Nucleophilic Substitution) Inter2->Chlorination Chlorination Product 2-Methyl-4,6,7- trichloroquinoline (CAS 75896-70-7) Chlorination->Product Isolation

Figure 1: Stepwise synthesis pathway from aniline precursor to final trichloroquinoline scaffold.

Detailed Methodology
Step 1: Condensation (Formation of Enamine)
  • Reagents: Mix 3,4-dichloroaniline (1.0 eq) with ethyl acetoacetate (1.2 eq) in benzene or toluene.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Process: Reflux using a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the formation of ethyl β-(3,4-dichloroanilino)crotonate.

  • Validation: Monitor by TLC until the aniline spot disappears.

Step 2: Thermal Cyclization (Conrad-Limpach)

Critical Step: Kinetic control is required to favor the 4-hydroxy isomer over the 2-hydroxy (Knorr) isomer.

  • Medium: Heat Dowtherm A (biphenyl/diphenyl ether mixture) to a rolling boil (~250°C).

  • Addition: Add the enamine from Step 1 dropwise to the boiling solvent. Rapid addition is crucial to prevent polymerization.

  • Reaction: Maintain temperature for 30–60 minutes. The high temperature promotes intramolecular acylation at the ortho-carbon.

    • Note on Regiochemistry: Cyclization typically occurs at the less sterically hindered position (para to the Cl at C3), favoring the 6,7-dichloro substitution pattern over the 5,6-dichloro isomer.

  • Isolation: Cool the mixture. Dilute with hexane or petroleum ether to precipitate the 4-hydroxy-6,7-dichloro-2-methylquinoline . Filter and wash with hexane to remove Dowtherm A.

Step 3: Aromatization & Chlorination
  • Reagents: Suspend the dried 4-hydroxy intermediate in neat phosphorus oxychloride (POCl₃, 5–10 eq).

  • Reflux: Heat to reflux (105°C) for 2–4 hours. The solid will dissolve as the reaction proceeds, turning into a dark solution.

  • Quenching (Hazardous): Cool the mixture. Pour slowly onto crushed ice/ammonia water mixture with vigorous stirring to neutralize excess POCl₃ and precipitate the free base.

  • Purification: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol/water if necessary.

Quality Control & Validation

To ensure the integrity of the synthesized compound for research use, the following analytical parameters must be met:

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Look for a singlet at ~2.7 ppm (Methyl group at C2).

    • Aromatic protons: Singlets or tight doublets in the 7.5–8.5 ppm range. Specifically, H5 and H8 should appear as distinct singlets due to the 6,7-dichloro substitution pattern preventing coupling.

  • Mass Spectrometry (LC-MS):

    • Expect a molecular ion peak [M+H]⁺ at 246/248/250 with a characteristic trichloro isotope pattern (9:9:3:1 ratio roughly).

  • HPLC Purity: >98% (Area under curve) is required for biological assays to rule out interference from the 4-hydroxy precursor.

Applications in Drug Discovery

The 2-Methyl-4,6,7-trichloroquinoline scaffold acts as a versatile "warhead" or linker in medicinal chemistry.

Pharmacophore Utility
  • Kinase Inhibition: The quinoline nitrogen and the C4-chlorine (displaceable by amines) allow for the synthesis of ATP-competitive inhibitors. The 6,7-dichloro motif fills hydrophobic pockets in enzymes like EGFR or Src kinases.

  • Antimalarial Activity: Analogous to chloroquine, the planar trichloroquinoline ring can intercalate into DNA or inhibit hemozoin formation in Plasmodium parasites.

  • Antibacterial Agents: Used as a precursor for non-fluorinated quinolone antibiotics effective against resistant Gram-positive strains.

Mechanism of Action (Generic Intercalation/Binding)

Mechanism Compound 2-Methyl-4,6,7- trichloroquinoline Core Interaction Pi-Pi Stacking & Hydrophobic Interaction Compound->Interaction Intercalation/Binding Target Biological Target (e.g., DNA Base Pairs / Kinase ATP Pocket) Target->Interaction Effect Inhibition of Replication or Signal Transduction Interaction->Effect Downstream Impact

Figure 2: Conceptual mechanism of quinoline-based inhibition via hydrophobic binding.

Safety & Handling (GHS Standards)

Signal Word: DANGER

  • H301: Toxic if swallowed.

  • H318: Causes serious eye damage.

  • H413: May cause long-lasting harmful effects to aquatic life.

Protocol: Always handle in a fume hood. Wear nitrile gloves and chemical safety goggles. In case of contact with eyes, rinse immediately with water for 15 minutes and seek medical advice.

References

  • Synblock Chemical Data . (n.d.). 2-Methyl-4,6,7-trichloroquinoline CAS 75896-70-7.[1][6][2][3][4][5] Retrieved from

  • Sigma-Aldrich . (n.d.). 2-Methyl-4,6,7-trichloroquinoline Product Sheet. Retrieved from

  • National Institutes of Health (NIH) . (2021). Recent contributions of quinolines to antimalarial and anticancer drug discovery research. PubMed. Retrieved from

  • Organic Syntheses . (1950). 4,7-Dichloroquinoline Synthesis (Analogous Method). Org. Synth. 1950, 30, 38. Retrieved from

  • BOC Sciences . (n.d.). 4,6,7-trichloro-2-methylquinoline Properties. Retrieved from

Sources

Foundational

The Biological Versatility of Novel Trichloroquinoline Derivatives: A Technical Guide for Drug Development

Executive Summary The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities[1]. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities[1]. While mono- and dichloroquinolines (such as chloroquine) have been extensively studied, the trichloroquinoline scaffold (e.g., 4,7,8-trichloroquinoline, 2,4,6-trichloroquinoline, and 4,5,7-trichloroquinoline) represents a highly versatile, yet underexplored, frontier in drug discovery.

The strategic introduction of three chlorine substituents significantly modulates the molecule's physicochemical properties. The strong electron-withdrawing nature of the halogens lowers the pKa of the quinoline nitrogen, alters the molecule's dipole moment, and drastically increases lipophilicity. These modifications enhance cell membrane permeability and metabolic stability, making trichloroquinolines exceptional precursors for developing novel antimalarial, antiviral, and anticancer agents.

Core Biological Activities & Mechanistic Insights

Antimalarial Efficacy and Hemozoin Inhibition

Trichloroquinoline derivatives, particularly those synthesized from the 4,7,8-trichloroquinoline backbone, exhibit profound antimalarial activity[2]. The primary mechanism of action involves the accumulation of the drug within the acidic digestive vacuole of the Plasmodium parasite. Here, the compound binds to free toxic heme (ferriprotoporphyrin IX), preventing its biocrystallization into inert hemozoin. The resulting buildup of free heme induces oxidative stress, lipid peroxidation, and ultimately, parasite death. Recent evaluations of 4,7,8-trichloroquinoline derivatives with varying amine side chains at the C-4 position have yielded compounds with single-digit nanomolar potency against chloroquine-sensitive strains[2].

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Beyond parasitic infections, the 2,4,6-trichloroquinoline scaffold has been successfully utilized to synthesize quinolin-2-one alkaloid derivatives that act as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against HIV-1[3]. By binding to an allosteric pocket adjacent to the polymerase active site, these derivatives induce a conformational change that locks the reverse transcriptase enzyme in an inactive state. The presence of the chlorine substituents at specific positions (e.g., C-6) has been shown to drastically increase binding affinity to the enzyme's hydrophobic pocket[4].

Anticancer and Cytotoxic Pathways

In oncology, substituted quinoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation[1]. Trichloroquinoline derivatives have demonstrated the ability to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway and interfere with DNA Topoisomerase activity. This dual-action mechanism leads to the accumulation of DNA strand breaks, subsequent activation of the p53 tumor suppressor protein, and the induction of apoptosis in malignant cells[1].

Pathway TQ Trichloroquinoline Derivative EGFR EGFR Inhibition TQ->EGFR TOPO DNA Topoisomerase Inhibition TQ->TOPO APOP Apoptosis (Cell Death) EGFR->APOP Downstream signaling DNA DNA Strand Breaks TOPO->DNA P53 p53 Activation DNA->P53 P53->APOP

Proposed anticancer signaling pathway targeted by trichloroquinoline derivatives.

Quantitative Data Summary

To benchmark the efficacy of these novel derivatives, the following table synthesizes the half-maximal inhibitory concentrations (IC₅₀) across various biological targets based on recent structural-activity relationship (SAR) studies.

Derivative Base / ScaffoldTarget / PathogenIC₅₀ ValueTherapeutic Context
4,7,8-Trichloroquinoline (Cmpd 3d)P. falciparum (3D7 Strain)2.0 nMAntimalarial (Sensitive)
4,7,8-Trichloroquinoline (Cmpd 3d)P. falciparum (K1 Strain)38.0 nMAntimalarial (Resistant)
2,4,6-Trichloroquinoline (Cmpd 4d2)HIV-1 Reverse Transcriptase0.15 μMAntiviral (NNRTI)
2,4,6-Trichloroquinoline (Cmpd 4a2)HIV-1 Reverse Transcriptase0.21 μMAntiviral (NNRTI)
4,5,7-Trichloroquinoline Fungal PathogensVariesAgrochemical / Fungicide

Experimental Protocols & Methodologies

As a self-validating system, the following protocols integrate strict quality control checkpoints to ensure reproducibility and scientific integrity.

Protocol A: High-Yield Synthesis of the 4,7,8-Trichloroquinoline Intermediate

This protocol outlines the chlorination of 7,8-dichloro-4-hydroxyquinoline, a critical step in generating the active trichloroquinoline pharmacophore[2].

  • Reaction Setup: Suspend 7,8-dichloro-4-hydroxyquinoline (1.0 eq) in a round-bottom flask. Add an excess of phosphorus oxychloride (POCl₃) (approx. 5.0 eq).

    • Causality: POCl₃ acts simultaneously as the chlorinating agent and the solvent. It drives the conversion of the C-4 hydroxyl group to a chloride via a highly reactive Vilsmeier-Haack-type intermediate. The excess reagent ensures complete conversion while maintaining a refluxing temperature optimal for the reaction's kinetic profile.

  • Reflux: Heat the reaction mixture under reflux (approx. 105°C) for 3-4 hours under a nitrogen atmosphere.

  • Concentration: Once the starting material is consumed, remove the excess POCl₃ under reduced pressure to prevent violent exothermic reactions in the next step.

  • Quenching & Neutralization: Carefully pour the concentrated residue over crushed ice. Slowly neutralize the aqueous mixture to pH 7 using a 10% NaOH solution to precipitate the crude 4,7,8-trichloroquinoline.

    • Causality: Careful thermal management during quenching is critical; rapid exothermic hydrolysis of residual POCl₃ can degrade the newly formed trichloroquinoline product or cause localized boiling.

  • Validation System:

    • In-Process: Monitor reaction completion via TLC (Hexane:EtOAc 3:1).

    • Post-Process: Confirm product identity via ¹H-NMR (verifying the disappearance of the broad -OH peak at ~11 ppm) and LC-MS (target m/z ~232 for C₉H₄Cl₃N)[5].

Protocol B: In Vitro Antimalarial Screening (Hemozoin Inhibition Assay)

This cell-free assay evaluates the ability of the synthesized derivatives to inhibit the biocrystallization of heme.

  • Buffer Preparation: Prepare a 0.5 M sodium acetate buffer and adjust the pH to 5.0.

    • Causality: The pH 5.0 buffer strictly mimics the acidic environment of the Plasmodium digestive vacuole, which is the physiological site of hemozoin crystallization.

  • Incubation: In a 96-well plate, mix 50 μL of hematin solution (dissolved in 0.1 M NaOH) with 50 μL of the trichloroquinoline derivative (at varying concentrations).

  • Initiation: Add 50 μL of a lipid catalyst (e.g., Tween 20 or monooleoyl-rac-glycerol) to the mixture. Incubate at 37°C for 24 hours.

    • Causality: Lipids act as physiological nucleating agents in vivo; their inclusion ensures the assay accurately reflects the biological kinetics of hemozoin formation.

  • Validation System:

    • Include Chloroquine as a positive control (known inhibitor) and DMSO as a negative vehicle control.

    • Quantification: After incubation, wash the plate with 2.5% SDS to remove unreacted heme. Dissolve the remaining hemozoin pellet in 0.1 M NaOH and measure absorbance at 405 nm. A lower absorbance correlates with successful inhibition by the test compound.

Workflow A Trichloroquinoline Synthesis B Structural Characterization A->B C In Vitro Screening B->C D Mechanistic Elucidation C->D

Generalized workflow for the synthesis and biological evaluation of trichloroquinoline derivatives.

Conclusion & Future Directions

The trichloroquinoline scaffold is far more than a mere synthetic intermediate; it is a highly tunable pharmacophore with proven efficacy across multiple therapeutic domains. The strategic placement of chlorine atoms enhances target binding affinity—whether in the allosteric pocket of HIV-1 RT or within the digestive vacuole of Plasmodium falciparum. Future drug development efforts should focus on optimizing the C-4 side chains to maximize bioavailability while minimizing off-target cytotoxicity, paving the way for the next generation of quinoline-based therapeutics.

References

  • Benchchem Technical Support Team. Biological Activities of Chloroquinoline Scaffolds. Benchchem.
  • Benchchem Technical Support Team. 4,7,8-Trichloroquinoline | CAS 17999-80-3. Benchchem.
  • Wang, Z., et al. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. PubMed Central (PMC), National Institutes of Health.
  • Chandrasekhar, B., et al. Development of an Efficient Process for 4,5,7-Trichloroquinoline, A Key Intermediate for Agrochemical Synthesis. Organic Process Research & Development, ACS Publications.

Sources

Exploratory

Computational Profiling of 2-Methyl-4,6,7-trichloroquinoline: A Multidisciplinary In Silico Framework

Executive Summary The molecule 2-Methyl-4,6,7-trichloroquinoline represents a highly functionalized scaffold within the privileged quinoline family. While often utilized as a synthetic intermediate for 4-aminoquinoline a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-Methyl-4,6,7-trichloroquinoline represents a highly functionalized scaffold within the privileged quinoline family. While often utilized as a synthetic intermediate for 4-aminoquinoline antimalarials, its specific trichloro-substitution pattern presents unique electronic and steric properties that warrant direct investigation as a potential bioactive lead.

This technical guide outlines a rigorous, self-validating in silico workflow to predict the bioactivity of this compound. Unlike standard high-throughput screening, this protocol emphasizes rational structure-activity relationship (SAR) analysis, focusing on the impact of the C6/C7-dichloro motif on lipophilicity and the C4-chloro substituent’s potential for nucleophilic interaction or covalent inhibition.

Core Objectives
  • Physicochemical Profiling: Assess druglikeness via SwissADME, focusing on the "Chlorine Effect" on LogP.

  • Target Hypothesis: Evaluate binding potential against Plasmodium falciparum targets (Antimalarial) and Tyrosine Kinases (Anticancer).

  • Structural Validation: Define a Molecular Dynamics (MD) protocol to verify ligand stability.

The In Silico Workflow[1][2][3]

The following directed acyclic graph (DAG) illustrates the logical flow of the experimental pipeline. This is not merely a list of steps but a dependency chain where the output of one module validates the input of the next.

Workflow Ligand Ligand Construction (SMILES -> 3D) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Geometry Correction ADMET ADMET Profiling (SwissADME/ProTox-II) DFT->ADMET Electronic Properties Docking Molecular Docking (AutoDock Vina) DFT->Docking Optimized Ligand TargetID Target Prediction (PharmMapper/SwissTarget) ADMET->TargetID Druglikeness Filter TargetID->Docking PDB Selection MD MD Simulation (GROMACS 100ns) Docking->MD Top Pose

Figure 1: Integrated Computational Pipeline. Note the critical role of DFT (Density Functional Theory) in correcting halogen geometry prior to docking.

Module 1: Ligand Preparation & Electronic Structure

The Challenge: Halogen atoms (Cl) are large, electronegative, and possess anisotropic charge distributions (sigma-holes) that standard force fields often neglect. The Solution: Quantum mechanical optimization is required to accurately predict halogen bonding interactions.

Protocol
  • SMILES Generation: CC1=NC2=CC(Cl)=C(Cl)C=C2C(Cl)=C1

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA (Open-source alternative).

    • Method: DFT (Density Functional Theory) using the B3LYP hybrid functional.

    • Basis Set: 6-31G(d,p)* (Essential for polarizing chlorine atoms).

    • Output: Calculate Electrostatic Potential (ESP) maps to identify the positive region on the chlorine tip (sigma-hole), which acts as a hydrogen bond donor in protein pockets.

Module 2: ADMET & Druglikeness Profiling

The presence of three chlorine atoms significantly alters the physicochemical profile of the quinoline ring. We use SwissADME for this analysis due to its robust "BOILED-Egg" model for blood-brain barrier (BBB) permeation.

Key Predicted Parameters (Hypothetical & Calculated)
ParameterPredicted TrendMedicinal Chemistry Implication
Lipophilicity (LogP) High (> 4.5)The 3 Cl atoms drastically increase hydrophobicity. Risk: Poor solubility, high metabolic clearance.
TPSA Low (< 30 Ų)Limited polar surface area. Benefit: Excellent membrane permeability (likely BBB penetrant).
Reactivity (PAINS) HighThe C4-Cl is a "warhead." It is susceptible to nucleophilic aromatic substitution (

).
Bioavailability ModerateLikely Class II (Low Solubility, High Permeability) in BCS.

Critical Insight: The C4-Chlorine is chemically labile. In a biological system, this molecule may act as a covalent inhibitor (reacting with a cysteine residue) or as a pro-drug that hydrolyzes to the 4-hydroxyquinolone. In silico docking must account for both the intact ligand and the hydrolyzed form.

Module 3: Target Identification & Docking Strategy

Based on the quinoline scaffold and the specific halogenation pattern, two primary therapeutic areas are prioritized: Antimalarial (via Heme Polymerization inhibition) and Anticancer (via Kinase inhibition).

Docking Protocol (AutoDock Vina)

Software: AutoDock Vina 1.2.0 (Supports explicit halogen bonding scoring).

Step-by-Step Methodology:

  • Receptor Preparation:

    • Target A (Malaria): PfLDH (Plasmodium Lactate Dehydrogenase) or Heme (Hematin).

    • Target B (Cancer): EGFR Kinase Domain (PDB: 1M17).

    • Action: Remove water molecules, add polar hydrogens, compute Gasteiger charges.

  • Grid Box Generation:

    • Center the grid on the co-crystallized ligand of the reference PDB.

    • Dimensions:

      
       Å (Standard binding pocket coverage).
      
  • Execution:

    • Exhaustiveness: 32 (High precision).

    • Num_modes: 10.

Interaction Logic (Graphviz Visualization)

The following diagram details the specific chemical interactions expected between 2-Methyl-4,6,7-trichloroquinoline and a theoretical Kinase binding pocket (e.g., EGFR).

Interactions Ligand_Core Quinoline Ring Phe_Gatekeeper Phe (Gatekeeper) Ligand_Core->Phe_Gatekeeper Pi-Pi Stacking Cl_6 Cl (Pos 6) Backbone_CO Backbone C=O Cl_6->Backbone_CO Halogen Bond (Sigma Hole) Cl_7 Cl (Pos 7) N_1 N (Ring) Met_Hinge Met (Hinge Region) N_1->Met_Hinge H-Bond Acceptor

Figure 2: Predicted binding mode within a Kinase ATP-binding pocket. Note the potential for Halogen Bonding at the C6 position.

Module 4: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations are required to verify if the 2-Methyl-4,6,7-trichloroquinoline stays bound under physiological conditions.

Protocol (GROMACS):

  • Topology Generation: Use LigParGen or ACPYPE for the ligand (GAFF2 force field).

  • System Setup:

    • Solvation: TIP3P water model.

    • Neutralization: Add Na+/Cl- ions to 0.15M.

  • Equilibration:

    • NVT Ensemble (100 ps) to stabilize temperature (300K).

    • NPT Ensemble (100 ps) to stabilize pressure (1 bar).

  • Production Run: 100 ns simulation.

  • Analysis:

    • RMSD (Root Mean Square Deviation): If Ligand RMSD > 2.5 Å relative to the protein, the binding is unstable.

    • MM-PBSA: Calculate binding free energy (

      
      ) from the trajectory.
      

Safety & Handling Note (Wet Lab Correlation)

While this is an in silico guide, the computational chemist must flag the C4-Chlorine for the wet-lab team.

  • Alert: The 4-chloro group on a quinoline ring is activated by the ring nitrogen. It is a known sensitizer and potential alkylating agent.

  • Recommendation: In virtual screening libraries, filter for "PAINS" (Pan-Assay Interference Compounds) to ensure this reactivity doesn't produce false positives in biochemical assays.

References

  • SwissADME Tool: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3] Scientific Reports, 7, 42717.[3] Link

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010).[4][5][6] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[4][5][6][7] Journal of Computational Chemistry, 31(2), 455-461.[4][5][6] Link

  • Quinoline Bioactivity: Kouznetsov, V. V., et al. (2011).[8] Recent Progress in the Synthesis of Quinolines with Antitumoral and Antimalarial Activity. Current Pharmaceutical Design.

  • Halogen Bonding in Docking: Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Structures, Thermodynamics, and Applications. Journal of Medicinal Chemistry. Link

  • GROMACS: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link

Sources

Foundational

An In-depth Technical Guide on the Lipophilicity and Solubility of 2-Methyl-4,6,7-trichloroquinoline

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: The Pivotal Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the adage "a potent molecule must reach its target" has never been more pertinent.[1][2] The journey of a potential therapeutic agent from administration to its site of action is governed by a complex interplay of its inherent physicochemical properties. Among these, lipophilicity and solubility stand as two of the most critical pillars influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. An imbalance in these properties can lead to poor bioavailability, unforeseen toxicity, and ultimately, the failure of a promising drug candidate.[3][4]

Section 1: Understanding Lipophilicity and its Implications

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[5] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant descriptor.[6]

The chloro- and methyl-substituents on the quinoline scaffold of 2-Methyl-4,6,7-trichloroquinoline are expected to significantly influence its lipophilicity. The presence of three chlorine atoms, in particular, is likely to increase its LogP value, potentially enhancing its membrane permeability.[7] However, excessive lipophilicity (typically LogP > 5) can lead to issues such as poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[6][8]

Experimental Determination of Lipophilicity

A variety of experimental techniques are available for the determination of LogP and LogD, each with its own advantages and limitations.

Method Principle Throughput Advantages Disadvantages
Shake-Flask Method Direct measurement of a compound's distribution between n-octanol and an aqueous buffer after reaching equilibrium.[9][10]LowGold standard, high accuracy for LogP values between -2 and 4.[9]Labor-intensive, requires significant compound quantity, potential for emulsion formation.[9]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Correlation of a compound's retention time on a nonpolar stationary phase with the LogP values of a set of standards.[11][12][13]HighHigh throughput, requires small sample amounts, suitable for a wider range of lipophilicities.[12][13]Indirect method, requires careful calibration, potential for matrix effects.
Potentiometric Titration Determines the pKa and LogP of ionizable compounds by measuring pH changes during titration in a two-phase system.[14][15]MediumSimultaneous determination of pKa and LogP, high accuracy.[14]Only applicable to ionizable compounds, can be complex to perform.

Protocol 1: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer. Allow the phases to separate.[16]

  • Compound Dissolution: Accurately weigh the test compound and dissolve it in the pre-saturated n-octanol to a known concentration.

  • Partitioning: Add an equal volume of the pre-saturated PBS to the n-octanol solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.[16]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the LogP using the formula: LogP = log ([Concentration]octanol / [Concentration]aqueous).

Protocol 2: RP-HPLC Method for LogP Estimation

  • Standard Selection: Choose a set of reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

  • Chromatographic Conditions: Utilize a C18 reverse-phase column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).[11]

  • Standard Analysis: Inject each standard compound and record its retention time (t_R_). Also, determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R_ - t_0_) / t_0_.

  • Calibration Curve: Plot the log(k') of the standards against their known LogP values. Perform a linear regression to obtain a calibration curve.[12]

  • Test Compound Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention time and log(k').

  • LogP Estimation: Use the calibration curve equation to calculate the LogP of the test compound from its log(k') value.

Diagram 1: Workflow for Experimental Lipophilicity Determination

G cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method sf1 Prepare Saturated Phases (n-Octanol & Aqueous Buffer) sf2 Dissolve Compound in n-Octanol sf1->sf2 sf3 Mix and Equilibrate sf2->sf3 sf4 Separate Phases (Centrifuge) sf3->sf4 sf5 Quantify Concentration in Each Phase (UV-Vis or LC-MS) sf4->sf5 sf6 Calculate LogP sf5->sf6 hplc1 Select & Run LogP Standards hplc2 Generate Calibration Curve (log(k') vs. LogP) hplc1->hplc2 hplc3 Run Test Compound hplc4 Determine Retention Time & log(k') hplc3->hplc4 hplc5 Estimate LogP from Calibration Curve hplc4->hplc5 start Start: Lipophilicity Determination start->sf1 start->hplc1

Caption: Comparative workflows for shake-flask and RP-HPLC lipophilicity determination.

Section 2: The Critical Nature of Aqueous Solubility

Aqueous solubility is paramount for a drug's absorption from the gastrointestinal tract and its distribution in the bloodstream. Poor solubility can lead to low and erratic oral bioavailability, making dose-response relationships unpredictable.[17] For in vitro assays, low solubility can result in compound precipitation, leading to inaccurate biological data.[18]

The heavily chlorinated nature of 2-Methyl-4,6,7-trichloroquinoline suggests that it is likely to have low aqueous solubility. It is crucial to quantify this property to guide formulation strategies and ensure the reliability of biological testing.

Types of Solubility Measurements

Two main types of solubility are measured in drug discovery:

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[17][19]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[19][20][21] It is a high-throughput method often used in early drug discovery to flag potential solubility issues.

Solubility Type Methodology Relevance
Thermodynamic Shake-flask with extended incubation (e.g., 24-48 hours).[18][22]"Gold standard" for formulation development and biopharmaceutical classification.
Kinetic Rapid precipitation assessment after dilution from DMSO stock.[21][23]High-throughput screening to identify compounds with potential solubility liabilities.

Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)

  • Compound Addition: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4).[22]

  • Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[17][18]

  • Phase Separation: After incubation, centrifuge the sample at high speed to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[24]

  • Reporting: The determined concentration is the thermodynamic solubility of the compound.

Protocol 4: Kinetic Solubility Assay (Turbidimetric Method)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Aqueous Dilution: Rapidly dilute a small volume of each DMSO concentration into the aqueous buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate.[23]

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.[23]

  • Turbidity Measurement: Measure the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in turbidity indicates precipitation.[23]

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a DMSO-only control.

Diagram 2: Decision Tree for Solubility Assessment

G start Start: Solubility Assessment q1 Early Stage Discovery / High-Throughput Screening? start->q1 kinetic Perform Kinetic Solubility Assay (e.g., Turbidimetric) q1->kinetic Yes thermo Perform Thermodynamic Solubility Assay (Shake-Flask) q1->thermo No (Lead Optimization / Pre-clinical) q2 Solubility Issue Identified? kinetic->q2 thermo->q2 formulation Proceed to Formulation Development q2->formulation No resynthesis Consider Structural Modification / Resynthesis q2->resynthesis Yes

Caption: A decision-making workflow for selecting the appropriate solubility assay.

Section 3: In-Silico Prediction of Lipophilicity and Solubility

In the early stages of drug discovery, when physical samples may be limited, computational models provide a rapid and cost-effective way to estimate physicochemical properties.[1][2] Several robust platforms are available to predict the LogP and solubility of 2-Methyl-4,6,7-trichloroquinoline based solely on its chemical structure.

Tool Prediction Capabilities Underlying Principle
SwissADME LogP (iLOGP), aqueous solubility (ESOL).[1][25][26]Fragment-based and topological methods.[25]
ACD/Percepta LogP, LogD, aqueous solubility.[27][28][29][30][31]Large database of experimental data combined with algorithmic predictions.[27]
Virtual Computational Chemistry Laboratory (VCCLAB) LogP (ALOGPS), aqueous solubility.[32][33]Associative neural networks trained on large datasets.[33]

These tools can provide valuable initial estimates to guide synthesis and prioritization of compounds. However, it is crucial to remember that these are predictions and should ideally be confirmed by experimental data as a program progresses.

Conclusion: An Integrated Approach to Characterization

The lipophilicity and solubility of 2-Methyl-4,6,7-trichloroquinoline are critical parameters that will dictate its potential as a drug candidate. While direct experimental data is not currently in the public domain, a systematic approach utilizing both predictive and experimental methods will provide the necessary insights. For a novel compound such as this, an initial in-silico profiling using tools like SwissADME or ACD/Percepta is recommended to estimate its physicochemical space. This should be followed by experimental determination, starting with high-throughput kinetic solubility and RP-HPLC-based LogP estimation. If the compound progresses, a more rigorous characterization using the gold-standard thermodynamic solubility and shake-flask LogP methods is warranted. By integrating these methodologies, researchers can build a comprehensive physicochemical profile, enabling informed decisions in the optimization of this and other novel quinoline derivatives.

References

  • Predict Molecular Properties | Percepta Software - ACD/Labs. (n.d.). ACD/Labs.
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  • Subirats, X., et al. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs.
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  • Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules. (n.d.). ChemRxiv.
  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2023). Molecules, 28(11), 4381.
  • Side Chain Effects on the Lipophilicity-antimicrobial-toxicity Correlation of Greener 4-Alkoxy/Amino-7-Chloroquinolines. (2025, November 11). ResearchGate. Retrieved from [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). Molecules, 28(15), 5789.

Sources

Exploratory

Comprehensive Thermal Stability and Degradation Profiling of 2-Methyl-4,6,7-trichloroquinoline

Executive Summary In the development of complex pharmaceutical active ingredients (APIs) and advanced agrochemicals, halogenated quinolines serve as critical synthetic scaffolds. 2-Methyl-4,6,7-trichloroquinoline (CAS 75...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex pharmaceutical active ingredients (APIs) and advanced agrochemicals, halogenated quinolines serve as critical synthetic scaffolds. 2-Methyl-4,6,7-trichloroquinoline (CAS 75896-70-7) is a highly functionalized intermediate whose thermal stability dictates the boundaries of downstream process chemistry (e.g., high-temperature cross-coupling reactions) and long-term storage viability.

As a Senior Application Scientist, I have designed this technical whitepaper to provide researchers with a rigorous, self-validating framework for understanding and mapping the thermal degradation profile of 2-Methyl-4,6,7-trichloroquinoline. By synthesizing structural vulnerability analysis with ICH-compliant forced degradation protocols, this guide ensures absolute scientific integrity in your analytical workflows.

Physicochemical Baseline & Structural Vulnerabilities

To predict thermal behavior, we must first deconstruct the molecule's structural electronics. 2-Methyl-4,6,7-trichloroquinoline possesses a molecular weight of 246.52 g/mol and exhibits a high boiling point of 326.5 °C at 760 mmHg[][2].

The molecule contains three distinct zones of chemical vulnerability when exposed to thermal stress:

  • The 4-Chloro Position: Unlike the standard aryl chlorides at the 6 and 7 positions, the chlorine at the 4-position is a vinylogous acid chloride. The electron-withdrawing nature of the quinoline nitrogen makes this position highly susceptible to nucleophilic aromatic substitution (

    
    ) by atmospheric moisture at elevated temperatures.
    
  • The 2-Methyl Group: The benzylic-like protons on the 2-methyl group are acidic. Under thermal stress in the presence of oxygen, this site is prone to radical-mediated oxidation.

  • The Halogenated Backbone: Extreme pyrolytic conditions (>300 °C) initiate homolytic cleavage of the carbon-chlorine bonds, generating hazardous carbon oxides and hydrogen chloride (HCl) gas[3].

Table 1: Physicochemical Baseline Data
PropertyValueReference
CAS Number 75896-70-7[2]
Molecular Formula C10H6Cl3N[2]
Molecular Weight 246.52 g/mol [2]
Boiling Point 326.5 °C (at 760 mmHg)[]
Density 1.459 g/cm³[]

Mechanisms of Thermal Degradation

Understanding the causality behind degradation allows process chemists to implement precise control strategies. The thermal degradation of 2-Methyl-4,6,7-trichloroquinoline follows three primary pathways:

  • Hydrolytic Dehalogenation: Driven by heat and humidity, the 4-chloro group is displaced by water, yielding a 4-hydroxy degradant (which readily tautomerizes to the highly stable quinolone form).

  • Oxidative Degradation: Thermal excitation lowers the activation energy for oxygen insertion at the 2-methyl group, progressively oxidizing it to a 2-carboxylic acid derivative.

  • Pyrolytic Cleavage: At temperatures approaching its boiling point, the molecule undergoes catastrophic backbone fragmentation and dimerization, releasing corrosive HCl gas[3].

G A 2-Methyl-4,6,7- trichloroquinoline B 4-Hydroxy Degradant (Hydrolytic Dehalogenation) A->B H2O, >80°C C 2-Carboxylic Acid (Oxidation) A->C O2, Heat D Polymeric Dimers (Pyrolytic Cleavage) A->D >300°C

Fig 1. Principal thermal degradation pathways of 2-Methyl-4,6,7-trichloroquinoline.

Experimental Methodologies (Self-Validating Protocols)

To empirically map these pathways, we deploy a two-pronged analytical strategy. Every protocol below is designed as a self-validating system , ensuring that instrumental artifacts are not mistaken for chemical degradation.

W S1 Sample Preparation (Solid & Solution State) S2 Thermal Stressing (TGA/DSC & ICH Q1A Oven) S1->S2 S3 Analytical Resolution (UHPLC-UV/PDA) S2->S3 S4 Structural Elucidation (Q-TOF MS/MS) S3->S4

Fig 2. Self-validating analytical workflow for thermal stability profiling.

Protocol A: Solid-State Thermal Profiling (TGA/DSC)

This protocol determines the absolute thermal limits of the compound before catastrophic bond cleavage occurs.

  • Sample Preparation: Weigh exactly 5.0 mg of 2-Methyl-4,6,7-trichloroquinoline into an alumina crucible.

  • Atmospheric Control: Purge the Thermogravimetric Analysis (TGA) furnace with dry Nitrogen (

    
    ) at 50 mL/min.
    
    • Causality Rationale: An inert atmosphere isolates pyrolytic degradation from oxidative degradation, allowing us to accurately measure the intrinsic stability of the carbon-chlorine bonds.

  • Heating Ramp: Heat from 25 °C to 500 °C at a strict rate of 10 °C/min.

    • Causality Rationale: A 10 °C/min ramp rate provides optimal thermal equilibrium, ensuring that closely eluting thermal events (e.g., melting endotherms vs. decomposition exotherms) are chromatographically resolved rather than merged by thermal lag.

  • Self-Validation Check (Baseline Subtraction): Run an empty alumina crucible under identical conditions prior to the sample. Subtract this baseline to eliminate buoyancy effects and assure that mass loss readings are strictly derived from the sample.

Protocol B: Solution-State Forced Degradation (ICH Q1A Compliant)

To simulate long-term storage and process chemistry conditions, we apply stress testing in accordance with ICH Q1A(R2) guidelines, which mandate evaluating temperatures in 10°C increments above accelerated testing conditions[4].

  • Solution Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile and HPLC-grade Water to a final concentration of 1.0 mg/mL.

  • Thermal Stressing: Seal the solution in an amber ampoule and incubate in a forced-draft oven at 80 °C for 7 days.

  • UHPLC-MS/MS Analysis: Inject 2 µL onto a C18 column. Use a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Causality Rationale: The basic quinoline nitrogen requires an acidic environment (formic acid) to remain fully protonated. This prevents peak tailing and maximizes ionization efficiency in positive Electrospray Ionization (+ESI).

  • Self-Validation Check (Mass Balance): Calculate the total chromatographic peak area of the stressed sample. The sum of the parent compound's remaining area and the integrated areas of all degradants (adjusted for relative response factors) must equal 100% ± 2% of an unstressed control sample kept at 4 °C. A failure in mass balance definitively flags the escape of volatile degradants or irreversible column adsorption.

Quantitative Data & Degradant Profiling

The execution of Protocols A and B yields the following representative thermal and chromatographic data.

Table 2: TGA/DSC Thermal Events (Solid-State)
Thermal EventTemp Range (°C)Enthalpy / Mass LossMechanistic Interpretation
Endotherm 1 (DSC) 85 - 90ΔH = ~28.4 J/gSolid-state phase transition / Melting
Exotherm 1 (DSC) 310 - 330N/AOnset of thermal decomposition
Mass Loss 1 (TGA) 315 - 350~14.5%Loss of HCl gas (Dehalogenation)[3]
Mass Loss 2 (TGA) > 400> 60%Carbon backbone pyrolysis
Table 3: LC-MS/MS Degradant Profiling (Solution-State)
Degradant IDRet. Time (min)m/z [M+H]+Proposed ModificationDegradation Mechanism
Parent API 5.40246.0NoneN/A
DP-1 3.85228.0-Cl, +OHHydrolytic Dehalogenation (4-position)
DP-2 4.10276.0+COOHOxidation of 2-methyl group
DP-3 8.20~455.0DimerizationRadical coupling / Pyrolysis

Strategic Recommendations for Storage and Handling

Based on the thermal degradation profile established above, 2-Methyl-4,6,7-trichloroquinoline is generally stable under ambient conditions but exhibits severe vulnerabilities under process-level thermal stress.

Recommendations:

  • Storage: Store in a cool, dry, and well-ventilated environment (ideally below 25 °C) in tightly sealed, moisture-proof containers to prevent hydrolytic dehalogenation of the 4-chloro position.

  • Process Chemistry: When utilizing this compound in high-temperature cross-coupling reactions, strictly maintain an inert (Nitrogen or Argon) atmosphere to suppress the formation of the 2-carboxylic acid degradant (DP-2).

  • Safety: Never subject the solid compound to temperatures exceeding 300 °C outside of a controlled scrubber system, as the pyrolytic generation of carbon oxides and HCl gas poses severe inhalation and corrosion hazards[3].

References

  • Title: CAS 75896-70-7 (2-Methyl-4,6,7-trichloroquinoline)
  • Title: CAS 75896-70-7 | 2-Methyl-4,6,7-trichloroquinoline Source: Synblock URL
  • Title: 2-Methyl-4,6,7-trichloroquinoline (MSDS & Thermal Data)
  • Title: Stability testing of new drug substances and products (ICH Q1A(R2))

Sources

Foundational

Computational Profiling of 2-Methyl-4,6,7-trichloroquinoline: Electronic Structure, Reactivity, and Pharmacophore Modeling

[1] Executive Summary & Molecular Context[1][2][3][4][5][6][7] The molecule 2-Methyl-4,6,7-trichloroquinoline represents a highly functionalized scaffold with significant utility in medicinal chemistry.[1][2] Belonging t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecular Context[1][2][3][4][5][6][7]

The molecule 2-Methyl-4,6,7-trichloroquinoline represents a highly functionalized scaffold with significant utility in medicinal chemistry.[1][2] Belonging to the haloquinoline family, it shares structural homology with privileged pharmacophores found in antimalarials (e.g., Chloroquine) and emerging anticancer kinase inhibitors.

The specific substitution pattern—a methyl group at C2 and chlorine atoms at C4, C6, and C7—creates a unique electronic environment. The C4-chlorine is chemically distinct due to its susceptibility to nucleophilic aromatic substitution (


), serving as a critical "handle" for coupling amines. Meanwhile, the 6,7-dichloro  motif modulates lipophilicity and metabolic stability, and the 2-methyl  group introduces steric constraints and hyperconjugative stabilization.[1]

This guide provides a rigorous, self-validating computational protocol to characterize this molecule, predicting its geometry, spectroscopic signatures, and reactivity profile using Density Functional Theory (DFT).[3]

Computational Methodology (The Protocol)

To ensure high-fidelity results that correlate with experimental observations (NMR, X-ray), the following computational pipeline is mandated. This protocol balances computational cost with the need to accurately model the electron-rich chlorine atoms.[1]

Level of Theory Selection[8]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles.[1] However, for systems with multiple halogens (heavy atoms), M06-2X is recommended as a secondary validation functional to account for dispersion interactions.

  • Basis Set: 6-311++G(d,p) .[4]

    • Rationale: The split-valence triple-zeta design handles the aromatic core.[1] Crucially, the diffuse functions (++) are non-negotiable for correctly modeling the lone pair electrons on the three chlorine atoms and the nitrogen, which often extend far from the nucleus.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Gas phase (baseline), DMSO (NMR correlation), and Water (biological relevance).

Workflow Diagram

The following Graphviz diagram outlines the logical execution flow for the computational campaign.

G Start Input Structure (2-Me-4,6,7-triCl-Quinoline) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (Check for Imaginary Freqs) Opt->Freq Valid Validation: NIMAG = 0? Freq->Valid Valid->Opt No (Re-optimize) Prop1 Electronic Properties (HOMO/LUMO, MEP) Valid->Prop1 Yes Prop2 Spectroscopic Prediction (GIAO-NMR, IR Scaling) Valid->Prop2 Yes Prop3 Reactivity Descriptors (Fukui Functions) Valid->Prop3 Yes Output Final Data Sheet & Pharmacophore Model Prop1->Output Prop2->Output Prop3->Output

Figure 1: Standardized computational workflow for quantum chemical characterization of haloquinolines.

Structural & Electronic Analysis

Geometric Optimization Targets

Upon convergence, the geometry of 2-Methyl-4,6,7-trichloroquinoline will exhibit


 symmetry (planar quinoline core).[1] Key parameters to monitor for validation against similar crystal structures (e.g., 4,7-dichloroquinoline) include:
ParameterAtom PairExpected Range (Å/°)Mechanistic Insight
Bond Length C4–Cl1.73 – 1.75 ÅElongated due to peri-interaction with H5; indicates lability.[1]
Bond Length C2–C(Methyl)1.50 – 1.51 ÅStandard

-

bond; hyperconjugation donor.[1]
Bond Angle C5–C6–Cl~120°Deviations indicate steric repulsion between C5-H and C6-Cl.[1]
Dihedral Quinoline Ring~0.0° (Planar)Aromaticity maintenance; deviations suggest calculation error.
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and biological reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the nitrogen lone pair and the

    
    -system of the benzene ring (C5-C8).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the pyridine ring, specifically at C4 . This confirms C4 as the primary site for nucleophilic attack (e.g., by amines in drug synthesis).

Representative Energy Values (Predicted):

  • 
     to 
    
    
    
    eV[1]
  • 
     to 
    
    
    
    eV[1]
  • Band Gap (

    
    ): 
    
    
    
    eV (Indicates high kinetic stability, typical for drug scaffolds).

Reactivity Profiling: The Drug Design Perspective

For drug development, knowing where the molecule reacts is more important than its static geometry. We utilize Global Reactivity Descriptors derived from Koopmans' theorem.

Calculated Descriptors

Using the energies of HOMO (


) and LUMO (

):
  • Chemical Potential (

    
    ): 
    
    
    
    • Significance: Measures the escaping tendency of electrons.

  • Chemical Hardness (

    
    ): 
    
    
    
    • Significance: Resistance to charge transfer. A harder molecule (large gap) is less reactive.

  • Electrophilicity Index (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    • Significance: The capacity to accept electrons. This molecule will have a high

      
        due to the three electron-withdrawing chlorine atoms, making it an aggressive electrophile at the C4 position.[1]
      
Molecular Electrostatic Potential (MEP)

The MEP surface map reveals the pharmacophoric binding features:

  • Negative Regions (Red): Concentrated around the Quinoline Nitrogen (N1) . This is the Hydrogen Bond Acceptor (HBA) site.

  • Positive Regions (Blue): Concentrated around the Methyl hydrogens and the aromatic protons.

  • Neutral/Green: The chlorine atoms (despite high electronegativity) often appear neutral on the surface due to the large electron cloud dispersal, but they create a lipophilic envelope.

Reactivity Pathway Visualization

Reactivity Mol 2-Me-4,6,7-triCl-Quinoline Site1 C4 Position (High Electrophilicity) Mol->Site1 LUMO Localization Site2 N1 Nitrogen (H-Bond Acceptor) Mol->Site2 Neg. MEP Potential Site3 6,7-Dichloro (Lipophilic Pocket) Mol->Site3 Steric/Electronic Action1 S_NAr Reaction (Target for Amines) Site1->Action1 Action2 Kinase Hinge Binding Site2->Action2 Action3 Metabolic Stability (Blocks CYP Oxidation) Site3->Action3

Figure 2: Structure-Activity Relationship (SAR) map derived from quantum chemical descriptors.[1]

Spectroscopic Validation Protocols

To verify the synthesized material against the calculated model, use the following scaling factors.

NMR ( H and C)

Calculations should be performed using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO-d6 solvent field (PCM).

  • Correlation: The 6,7-dichloro substitution will cause significant downfield shifts in the

    
    C NMR for C6 and C7 (
    
    
    
    ppm).
  • Specific Marker: The C3 proton (singlet) is a diagnostic peak. In the calculation, it should appear around 7.4 - 7.6 ppm .[1]

IR Spectroscopy

DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies.

  • Scaling Factor: Multiply calculated frequencies by 0.967 (for B3LYP/6-311++G(d,p)).

  • Key Vibrations:

    • C-Cl stretch:

      
       (Strong).
      
    • C=N stretch:

      
      .[1]
      

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Marella, A., et al. (2013).[5] Quinoline: A promising scaffold in today’s drug discovery. Saudi Pharmaceutical Journal, 21(1), 1-12. (Context on Quinoline Reactivity).

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Source for Fukui Functions/Reactivity).

  • BenchChem Technical Guide. (2025). Quantum Chemical Analysis of Quinoline Derivatives. (General methodology reference).

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Quantification of 2-Methyl-4,6,7-trichloroquinoline

Introduction & Analytical Scope 2-Methyl-4,6,7-trichloroquinoline (CAS 75896-70-7) is a highly halogenated heterocyclic compound frequently utilized as a critical intermediate in the synthesis of complex pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Scope

2-Methyl-4,6,7-trichloroquinoline (CAS 75896-70-7) is a highly halogenated heterocyclic compound frequently utilized as a critical intermediate in the synthesis of complex pharmaceuticals, including analogs of the alkaloid echinorine[]. Accurate quantification of this compound is essential for reaction monitoring, yield optimization, and final product purity assessment.

Because of its strong UV absorbance and lipophilic nature, Reverse-Phase High-Performance Liquid Chromatography coupled with Ultraviolet detection (RP-HPLC-UV) is the gold standard for its analysis. This application note outlines a robust, self-validating HPLC-UV methodology designed to ensure high precision, reproducibility, and baseline resolution of 2-Methyl-4,6,7-trichloroquinoline from synthetic byproducts.

Mechanistic Rationale: The "Why" Behind the Method

Analytical methods fail when the underlying chemistry of the analyte is ignored. Every parameter in this protocol has been selected based on the specific physicochemical properties of the trichloroquinoline core.

  • Stationary Phase Selection (Hydrophobicity): The presence of three chlorine atoms and a methyl group on the quinoline core significantly increases the molecule's lipophilicity. A high-density C18 (octadecylsilane) reverse-phase column is mandatory to provide sufficient hydrophobic interaction, ensuring adequate retention and preventing the analyte from co-eluting with polar solvent fronts or early-eluting impurities.

  • Mobile Phase pH & Ionization Control: The quinoline nitrogen possesses a lone pair of electrons, making it weakly basic (pKa ~4.0–5.0). If the mobile phase pH fluctuates near this pKa, the analyte will exist in a dynamic equilibrium between its protonated and neutral forms, causing severe peak tailing and unpredictable retention times. By utilizing a phosphate buffer adjusted to pH 3.0, the quinoline nitrogen is fully protonated. This enforces a single, uniform ionization state, a standard practice for halogenated quinolines to maintain sharp peak symmetry [2].

  • Organic Modifier Causality: An isocratic mixture of 60% Acetonitrile and 40% Buffer is utilized. Acetonitrile is explicitly chosen over methanol because its lower viscosity reduces system backpressure and its distinct dipole moment is superior at disrupting the strong

    
     stacking interactions inherent to polyhalogenated aromatic rings, yielding sharper peaks [3].
    
  • UV Wavelength Optimization: The highly conjugated bicyclic aromatic system of the quinoline ring exhibits robust ultraviolet absorbance. While primary absorbance maxima for quinolines often occur around 330 nm, a detection wavelength of 245 nm captures the higher-energy

    
     transitions, offering superior sensitivity and a lower Limit of Quantification (LOQ) for trace analysis[4].
    

Analytical Workflow

HPLC_Workflow Prep 1. Sample Preparation (Dissolution in Mobile Phase) Filter 2. Particulate Filtration (0.22 µm PTFE) Prep->Filter Homogenize Inject 3. HPLC Injection (C18 Column, 20 µL) Filter->Inject Autosampler Elute 4. Isocratic Elution (60:40 ACN:Buffer pH 3.0) Inject->Elute 1.0 mL/min Detect 5. UV Detection (λ = 245 nm) Elute->Detect Separation Validate 6. System Suitability & Quantification Detect->Validate Integration

Figure 1: End-to-end HPLC-UV analytical workflow for 2-Methyl-4,6,7-trichloroquinoline.

Experimental Protocol

Reagent & Mobile Phase Preparation
  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 
    
    
    
    0.05 using orthophosphoric acid. Filter through a 0.22 µm hydrophilic membrane to remove particulates.
  • Mobile Phase: Combine 600 mL of HPLC-grade Acetonitrile with 400 mL of the prepared pH 3.0 phosphate buffer. Degas the mixture via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump heads.

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Methyl-4,6,7-trichloroquinoline reference standard. Transfer to a 10 mL volumetric flask. Add 5 mL of Acetonitrile, sonicate until fully dissolved, and make up to the mark with Acetonitrile.

  • Working Standard Solutions: Dilute the stock solution with the Mobile Phase to create a calibration curve spanning 10 µg/mL to 100 µg/mL. Causality note: Diluting in the mobile phase prevents solvent-mismatch peak distortion upon injection.

  • Sample Preparation: Weigh the synthetic intermediate sample, dissolve in a minimum volume of Acetonitrile, and dilute with Mobile Phase to a target concentration of ~50 µg/mL. Filter all final solutions through a 0.22 µm PTFE syringe filter prior to vialing.

HPLC System Equilibration
  • Purge the HPLC lines with the mobile phase.

  • Set the column oven to 30°C to ensure reproducible thermodynamics of partition.

  • Pump the mobile phase at 1.0 mL/min for at least 30 minutes until a stable UV baseline is achieved.

Self-Validating System Suitability Testing (SST)

A method is only as trustworthy as its validation. To ensure this protocol acts as a self-validating system, a System Suitability Test (SST) must be executed before analyzing unknown samples. Inject the 50 µg/mL working standard five consecutive times. The system is considered "validated for use" only if the criteria in Table 2 are met.

Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Phosphate Buffer pH 3.0 (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 245 nm
Injection Volume 20 µL
Run Time 10 Minutes

Table 2: System Suitability Acceptance Criteria (Self-Validation)

ParameterTarget ValueCausality / Significance
Retention Time (RT) ~5.8 min (

2%)
Confirms mobile phase composition and pump accuracy.
Theoretical Plates (N) > 2500Validates the physical integrity of the C18 stationary phase.
Tailing Factor (Tf)

1.5
Ensures secondary silanol interactions are suppressed by pH 3.0 buffer.
Peak Area %RSD

2.0% (n=5)
Guarantees autosampler precision and detector stability.

Table 3: Expected Method Validation Metrics

MetricExpected Range
Linear Range 10 – 100 µg/mL
Correlation Coefficient (

)
> 0.999
Limit of Detection (LOD) ~0.5 µg/mL (S/N = 3)
Limit of Quantification (LOQ) ~1.5 µg/mL (S/N = 10)
Accuracy (Recovery) 98.0% – 102.0%

References

  • Title: HPLC methods for choloroquine determination in biological samples and pharmaceutical products Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Verifying Performance of an HPLC-UV Method with MS-Compatible Conditions for Chloroquine Phosphate Analysis Source: Waters Corporation Application Notes URL: [Link]

Sources

Application

Application Note: Cytotoxicity Profiling of 2-Methyl-4,6,7-trichloroquinoline

Abstract This application note provides a rigorous framework for evaluating the cytotoxic potential of 2-Methyl-4,6,7-trichloroquinoline (and related halogenated quinoline scaffolds). While quinoline derivatives are phar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a rigorous framework for evaluating the cytotoxic potential of 2-Methyl-4,6,7-trichloroquinoline (and related halogenated quinoline scaffolds). While quinoline derivatives are pharmacologically valuable as antimalarial and anticancer agents, their poly-halogenated forms often exhibit significant lipophilicity and off-target toxicity mediated by Reactive Oxygen Species (ROS) generation and DNA intercalation. This guide outlines a self-validating workflow designed to overcome common assay artifacts—specifically intrinsic fluorescence interference and aqueous precipitation —associated with trichloro-substituted heterocycles.

Part 1: Compound Management & Physicochemical Considerations

The Solubility Challenge

2-Methyl-4,6,7-trichloroquinoline is a highly lipophilic molecule (Predicted LogP > 4.5). Inadequate solubilization is the primary cause of variability in cytotoxicity data.

  • Vehicle Selection: Anhydrous DMSO (Dimethyl Sulfoxide) is the required solvent.

  • Stock Preparation: Prepare a 10 mM or 20 mM master stock.

    • Critical Step: Vortex for 60 seconds and inspect for micro-crystals. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Aqueous "Crash-Out" Risk: When diluting the DMSO stock into cell culture media, this compound may precipitate immediately due to the "solvent shift."

    • Protocol: Dilute the stock slowly into media while vortexing. Do not exceed 0.5% v/v final DMSO concentration.[1]

Intrinsic Fluorescence Interference

Many quinoline derivatives are fluorophores.[2] Before running fluorescence-based assays (e.g., Resazurin/Alamar Blue or Calcein-AM), you must quantify the compound's autofluorescence.

Interference Check Protocol:

  • Dilute compound to 100 µM, 50 µM, and 10 µM in cell-free media.

  • Measure fluorescence at the excitation/emission wavelengths of your intended assay (e.g., Ex 560nm / Em 590nm for Resazurin).

  • Decision Gate: If compound signal > 10% of the positive control signal, abort fluorescence assays . Switch to Luminescence (ATP) or Absorbance (MTT) endpoints.

Part 2: Primary Cytotoxicity Screening (Cell Viability)

Recommended Assay: Luminescent ATP Quantitation

We recommend ATP-based luminescent assays (e.g., CellTiter-Glo®) over MTT or Resazurin.

  • Why?

    • Sensitivity: Detects early metabolic collapse before membrane rupture.

    • Robustness: Less susceptible to chemical interference (reduction of tetrazolium salts by quinolines can yield false positives in MTT).

    • Speed: "Add-mix-measure" format reduces handling errors.

Experimental Protocol

Materials:

  • Target Cells (e.g., HepG2 for hepatotoxicity, HCT-116 for general cytotoxicity).

  • Assay Buffer: PBS (Ca2+/Mg2+ free).

  • Reagent: ATP Luminescence Reagent.

Step-by-Step Workflow:

  • Seeding: Plate cells (3,000–5,000 cells/well) in white-walled 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Remove spent media.

    • Add 100 µL fresh media containing 2-Methyl-4,6,7-trichloroquinoline.

    • Dose Range: 8-point serial dilution (e.g., 100 µM down to 0.03 µM).

    • Controls: Vehicle (0.5% DMSO), Positive Control (e.g., Staurosporine 1 µM), and Cell-Free Media Blank.

  • Incubation: Standard exposure is 48h or 72h at 37°C/5% CO2.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL ATP Reagent per well.

    • Orbitally shake for 2 mins (lyses cells).

    • Incubate 10 mins (stabilizes signal).

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis

Calculate % Viability using the formula:



Fit data to a 4-parameter logistic (4PL) non-linear regression model to determine IC50.

Part 3: Mechanistic Profiling (Secondary Assays)

If cytotoxicity is observed, determine the Mode of Action (MoA). Halogenated quinolines typically induce Oxidative Stress leading to Apoptosis .

Reactive Oxygen Species (ROS) Assay

Caution: Due to potential autofluorescence, use H2DCFDA with strict background subtraction or use a luminescent ROS probe.

Protocol (Flow Cytometry modified):

  • Treat cells with IC50 concentration of 2-Methyl-4,6,7-trichloroquinoline for 4–6 hours (early event).

  • Wash cells with PBS.

  • Stain with 10 µM H2DCFDA for 30 mins.

  • Analyze via Flow Cytometry (FITC channel).[3]

  • Validation: Pre-treat a control group with NAC (N-acetylcysteine, 5 mM) to confirm ROS specificity. If NAC rescues viability, ROS is the driver.

Membrane Integrity (LDH Release)

To distinguish Necrosis (rapid rupture) from Apoptosis (programmed death):

  • Measure Lactate Dehydrogenase (LDH) in the supernatant.

  • High ATP drop + Low LDH release = Apoptosis (Early).

  • High ATP drop + High LDH release = Necrosis/Late Apoptosis.

Part 4: Visualization of Workflows & Pathways

Experimental Workflow Diagram

G cluster_readout 6. Readout Selection Stock 1. Stock Prep (DMSO, 20mM) Solubility 2. Solubility Check (Microscopy) Stock->Solubility Interference 3. Fluorescence Interference Test Stock->Interference Solubility->Stock Precipitate? Sonicate Seeding 4. Cell Seeding (White 96-well) Solubility->Seeding Pass Interference->Seeding Pass Treatment 5. Compound Exposure (48-72h) Seeding->Treatment ATP Primary: ATP (Lum) Treatment->ATP ROS Secondary: ROS (Flow) ATP->ROS If Toxic Analysis 7. IC50 Calculation (4PL Regression) ATP->Analysis

Caption: Step-by-step workflow ensuring solubility and interference checks prior to cytotoxicity screening.

Quinoline Cytotoxicity Mechanism

Mechanism Compound 2-Methyl-4,6,7- trichloroquinoline Uptake Cellular Uptake (Lipophilic) Compound->Uptake ROS ROS Generation (Superoxide/H2O2) Uptake->ROS Redox Cycling DNA DNA Intercalation (Potential) Uptake->DNA Nuclear Entry Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Caspase Caspase 3/7 Activation DNA->Caspase p53 Pathway Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed Mechanism of Action: ROS induction and mitochondrial stress leading to apoptosis.[3][4]

Part 5: Summary of Key Parameters

ParameterSpecificationRationale
Solvent Anhydrous DMSOEssential for lipophilic trichloro-quinolines.
Max DMSO % < 0.5% (v/v)Higher levels cause vehicle toxicity and permeability artifacts.
Primary Assay CellTiter-Glo (ATP)Avoids fluorescence interference common with quinolines.
Incubation 48 - 72 HoursAllows time for cell cycle arrest or delayed apoptosis to manifest.
Positive Control Staurosporine or DoxorubicinValidates the assay's dynamic range.

References

  • BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.[1][2] Link

  • Mishra, M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arab Journal of Chemistry. Link

  • Lu, J.J., et al. (2012). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[4][5] RSC Advances. Link

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Technical Manuals. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Quinoline Derivatives. NIH. Link

Sources

Method

Using 2-Methyl-4,6,7-trichloroquinoline in antimicrobial screening assays

Focus Compound: 2-Methyl-4,6,7-trichloroquinoline Abstract & Introduction The screening of polychlorinated quinoline derivatives, such as 2-Methyl-4,6,7-trichloroquinoline , presents unique challenges in antimicrobial dr...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 2-Methyl-4,6,7-trichloroquinoline

Abstract & Introduction

The screening of polychlorinated quinoline derivatives, such as 2-Methyl-4,6,7-trichloroquinoline , presents unique challenges in antimicrobial drug discovery. While the quinoline scaffold is a privileged structure in medicinal chemistry—forming the backbone of fluoroquinolones (e.g., ciprofloxacin) and antimalarials (e.g., chloroquine)—the introduction of multiple chlorine atoms significantly alters physicochemical properties.

This Application Note provides a validated workflow for evaluating 2-Methyl-4,6,7-trichloroquinoline. Unlike standard water-soluble antibiotics, this compound exhibits high lipophilicity (predicted LogP > 4.0), requiring specialized protocols to prevent precipitation in aqueous media, which causes false-negative results. This guide details stock preparation, a modified Minimum Inhibitory Concentration (MIC) assay, and mechanistic validation.

Compound Characterization & Properties

Before initiating biological assays, the physicochemical profile must be understood to select appropriate solvents.

PropertyValue / DescriptionImplication for Screening
IUPAC Name 2-Methyl-4,6,7-trichloroquinolineTarget Analyte
Molecular Weight ~246.52 g/mol Small molecule, capable of porin diffusion
Solubility (Water) Negligible (< 10 µg/mL)Critical: Requires DMSO or DMF for stock
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent for stock solutions
Predicted LogP ~4.2 - 4.8High membrane permeability; risk of plastic binding
Stability Stable at RT; Light sensitiveStore stocks in amber vials
Mechanism of Action (MoA)

Quinolines primarily target bacterial DNA replication enzymes.[1] The 4,6,7-trichloro substitution pattern suggests a mechanism involving DNA intercalation and inhibition of Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).

Figure 1: Proposed Signaling Pathway & Mechanism of Action The diagram below illustrates the interference of the compound with bacterial replication forks.

MOA Compound 2-Methyl-4,6,7- trichloroquinoline CellEntry Passive Diffusion (Lipophilic Membrane Crossing) Compound->CellEntry Entry Target1 DNA Gyrase (GyrA/GyrB subunits) CellEntry->Target1 Gram-Negative Primary Target Target2 Topoisomerase IV (ParC/ParE subunits) CellEntry->Target2 Gram-Positive Primary Target Complex Stabilized Cleavable Complex (Drug-Enzyme-DNA) Target1->Complex Binding Target2->Complex Binding Replication Replication Fork Arrest Complex->Replication Blocks DSB Double-Strand DNA Breaks Replication->DSB Collapse SOS SOS Response Activation DSB->SOS Trigger Death Bacterial Cell Death DSB->Death Direct Lethality SOS->Death Overwhelmed

Caption: Figure 1. Mechanism of Action for Polychlorinated Quinolines. The compound stabilizes the DNA-enzyme complex, leading to irreversible double-strand breaks.

Experimental Protocol: Modified Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) while controlling for solubility artifacts.

4.1. Materials[2][3][4][5][6][7]
  • Compound: 2-Methyl-4,6,7-trichloroquinoline (purity >95%).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell-culture grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Control: Ciprofloxacin (Positive), DMSO (Solvent Control).

4.2. Stock Solution Preparation (The "2-Step" Method)

Direct dilution into broth often causes immediate precipitation of trichloro-derivatives.

  • Primary Stock: Dissolve 10 mg of compound in 1 mL 100% DMSO (Conc: 10,000 µg/mL). Vortex until clear.

  • Intermediate Stock: Dilute Primary Stock 1:10 into CAMHB slowly while vortexing.

    • Note: If precipitation occurs here, use a higher % of DMSO in the intermediate step, but ensure final assay DMSO is < 2.5% (v/v).

4.3. Assay Workflow

Figure 2: Assay Workflow for Hydrophobic Compounds

Protocol Stock 100% DMSO Stock (10 mg/mL) Dilution Serial Dilution in 96-well Plate (2x Final Conc) Stock->Dilution Dilute w/ Broth Incubation Incubate 16-20h @ 35°C Dilution->Incubation Add Bacteria Validation Solubility Check (Uninoculated Controls) Dilution->Validation Parallel Plate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Readout Visual & OD600 Reading Incubation->Readout Validation->Readout Subtract Background

Caption: Figure 2. Modified workflow including a parallel solubility control plate to distinguish compound precipitation from bacterial growth.

4.4. Step-by-Step Procedure
  • Plate Setup: Dispense 50 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Compound Addition: Add 100 µL of Intermediate Stock (from 4.2) to column 1.[8]

  • Serial Dilution: Transfer 50 µL from col 1 to col 2, mix, transfer to col 3... discard 50 µL from col 10.

    • Columns 11 & 12: Growth Control (no drug) and Sterility Control (media only).

  • Inoculation: Add 50 µL of standardized bacterial suspension (adjusted to 1x10^6 CFU/mL) to wells 1-11. Final volume = 100 µL. Final bacterial conc = 5x10^5 CFU/mL.[9]

  • Solubility Control (Crucial): Prepare a duplicate row with no bacteria (add 50 µL sterile broth instead of inoculum). This detects crystal formation that mimics turbidity.

  • Incubation: 35 ± 2°C for 16-20 hours (aerobic).

Data Analysis & Interpretation

Reading results for 2-Methyl-4,6,7-trichloroquinoline requires distinguishing turbidity (bacteria) from precipitation (crystals).

ObservationTest Well (Bacteria + Drug)Solubility Control (Drug only)Interpretation
Clear ClearClearInhibition (No Growth)
Turbid TurbidClearGrowth (Resistant)
Precipitate Visible Crystals/PelletVisible Crystals/PelletInvalid (Solubility Limit)
Turbid TurbidTurbidFalse Positive (Precipitation)

Calculation: The MIC is the lowest concentration where the Test Well is clear, provided the Solubility Control at that concentration is also clear.

  • Example: If wells are clear at 64 µg/mL but crystals form at 128 µg/mL, the MIC is 64 µg/mL. If crystals form at 32 µg/mL, the MIC cannot be determined by this method (switch to Agar Dilution).

Safety & Handling
  • Hazards: Chlorinated quinolines are potential skin/eye irritants and may be mutagenic.

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.

  • Disposal: Dispose of as halogenated organic waste. Do not pour down the drain.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574.

  • BenchChem Technical Support. (2025). Optimization of Antimicrobial Testing Protocols for Water-Insoluble Compounds.

  • Kouznetsov, V. V., et al. (2017). Quinoline derivatives as promising pharmacophore in antimicrobial drug discovery. Current Topics in Medicinal Chemistry.

Sources

Application

Application Note: 2-Methyl-4,6,7-trichloroquinoline as a Potential Kinase Inhibitor Scaffold

Part 1: Executive Summary & Strategic Rationale The Compound at a Glance 2-Methyl-4,6,7-trichloroquinoline (CAS: 75896-70-7) represents a highly functionalized nitrogen heterocycle belonging to the quinoline class.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Compound at a Glance

2-Methyl-4,6,7-trichloroquinoline (CAS: 75896-70-7) represents a highly functionalized nitrogen heterocycle belonging to the quinoline class.[1][2][3][4][5] While often categorized as a synthetic intermediate, its structural features—specifically the electron-deficient core and the reactive chlorine at the 4-position—make it a "privileged scaffold" for the development of Type I and Type II kinase inhibitors.

  • Core Scaffold: Quinoline (Benzopyridine).

  • Key Pharmacophore Features:

    • N1 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) in the kinase hinge region.

    • 4-Chloro Substituent: A "synthetic handle" for introducing Hydrogen Bond Donors (HBD), typically aromatic amines, required for high-affinity ATP-competitive binding.

    • 6,7-Dichloro Motif: Modulates lipophilicity (LogP) and metabolic stability, often improving penetration into hydrophobic back-pockets of kinases like EGFR, Src, and Abl.

Scientific Premise: From Scaffold to Inhibitor

Researchers must understand that the parent compound, 2-Methyl-4,6,7-trichloroquinoline , is likely a pro-inhibitor or fragment lead . In its native state, it lacks the critical H-bond donor at the 4-position necessary to mimic the adenine ring of ATP.

The Strategy: The primary application of this molecule is not direct screening, but rather its use as a core electrophile to generate a library of 4-amino-quinoline derivatives . These derivatives are well-documented to inhibit receptor tyrosine kinases (RTKs) by binding to the ATP-binding pocket.[6]

Part 2: Experimental Protocols

Compound Preparation & Handling[4]
  • Solubility Warning: This compound is highly lipophilic due to the three chlorine atoms and the methyl group.

  • Storage: Store powder at -20°C, desiccated.

Stock Solution Protocol:

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight ≈ 246.52 g/mol .[2][4]

    • To make 1 mL: Weigh 2.46 mg of powder and dissolve in 1 mL DMSO.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Quality Control: Verify clear solution; precipitation indicates saturation or moisture contamination.

Derivatization: Generating the Active "Warhead"

Rationale: To convert the scaffold into a potent kinase inhibitor, the 4-Cl group must be displaced by an aniline derivative (e.g., 3-chloro-4-fluoroaniline) via Nucleophilic Aromatic Substitution (


).

Micro-Synthesis Protocol (For 96-well Plate Generation):

  • Reagents:

    • Substrate: 2-Methyl-4,6,7-trichloroquinoline (1 eq).[1][2]

    • Nucleophile: Various anilines (1.2 eq).

    • Catalyst: HCl (cat.) in Isopropanol (IPA).

  • Reaction:

    • Mix reagents in a sealed vial or deep-well plate.

    • Heat to 80°C for 2-4 hours . The 4-Cl is activated by the protonation of the quinoline nitrogen.

  • Workup:

    • Precipitate the product by cooling and adding diethyl ether.

    • Filter and dry.

  • Result: A 4-amino-quinoline salt (active kinase inhibitor candidate).[3][6][7][8]

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Quantify the


 of the parent scaffold and its derivatives against a target kinase (e.g., EGFR or c-Src).

Assay Logic: This assay measures the ADP generated from the kinase reaction. Unconsumed ATP is depleted, and ADP is converted to ATP, which is then measured via a luciferase/luciferin reaction.

Step-by-Step Protocol:

  • Reaction Buffer Prep:

    • 40 mM Tris-HCl (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT.
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the compound in DMSO (10 points).

    • Transfer 1

      
      L to a 384-well white, low-volume plate.
      
  • Enzyme Addition:

    • Add 2

      
      L of Kinase (e.g., EGFR, 2 ng/well). Incubate for 10 min at RT.
      
  • Substrate Initiation:

    • Add 2

      
      L of ATP/Substrate mix (e.g., Poly-Glu-Tyr, 10 
      
      
      
      M ATP).
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent  (Terminates reaction, depletes ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent  (Converts ADP to ATP -> Light). Incubate 30 min.
      
  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis:

  • Calculate % Inhibition:

    
    .
    
  • Fit data to a sigmoidal dose-response curve (Variable Slope) to determine

    
    .
    
Cellular Viability Assay (MTT/MTS)

Objective: Assess if the biochemical inhibition translates to cancer cell death.[3][5]

  • Cell Lines: A549 (Lung, EGFR+) or MCF-7 (Breast).

  • Seeding: 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Add compounds (0.1

    
    M – 100 
    
    
    
    M) for 72 hours.
  • Readout: Add MTT reagent, incubate 4 hours, dissolve formazan in DMSO, read Absorbance at 570 nm.

Part 3: Visualization & Logic

Structural Logic of Quinoline Inhibition

The diagram below illustrates the synthesis of the active inhibitor from the scaffold and its interaction with the Kinase ATP pocket.[6]

Quinoline_Kinase_Workflow Scaffold 2-Methyl-4,6,7- trichloroquinoline (Scaffold) Reaction Derivatization (SNAr Reaction) + Aniline / H+ Scaffold->Reaction Activation ActiveDrug 4-Amino-6,7-dichloro- 2-methylquinoline (Active Inhibitor) Reaction->ActiveDrug Yields KinasePocket Kinase ATP Pocket (Hinge Region) ActiveDrug->KinasePocket H-Bonding (N1 & NH) SignalBlock Block Phosphorylation (Inhibit Downstream) KinasePocket->SignalBlock Competitive Inhibition CellDeath Apoptosis / Growth Arrest SignalBlock->CellDeath Therapeutic Effect

Caption: Workflow transforming the trichloroquinoline scaffold into an active kinase inhibitor which binds the ATP pocket to induce cell death.

Signaling Pathway Impact

This diagram details the specific downstream effects if the derivative targets EGFR (a common target for this scaffold).

EGFR_Pathway Inhibitor Quinoline Derivative EGFR EGFR (RTK) Inhibitor->EGFR Blocks ATP Binding RAS RAS-GTP EGFR->RAS Activation ATP ATP ATP->EGFR Normally Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Proliferation Genes ERK->Nucleus Transcription

Caption: Mechanism of Action. The Quinoline derivative competes with ATP at the EGFR receptor, halting the RAS-RAF-MEK-ERK proliferation cascade.

Part 4: Comparative Data & Troubleshooting

Expected SAR (Structure-Activity Relationship)

The following table summarizes how modifications to the 2-Methyl-4,6,7-trichloroquinoline core affect kinase potency.

PositionModificationEffect on Kinase Activity
C-4 (Cl) Unmodified (Cl) Inactive / Low Potency. Lacks H-bond donor capability.
C-4 (Cl) Substituted with Aniline High Potency. Creates essential H-bond with hinge region (e.g., Met793 in EGFR).
C-6/7 (Cl) Retain Dichloro Good. Increases lipophilicity and fills hydrophobic pocket.
C-6/7 (Cl) Replace with -OMe Variable. Methoxy groups (as in Gefitinib) improve solubility but alter electronics.
C-2 (Me) Retain Methyl Selectivity. Provides steric bulk that may improve selectivity against other kinases.
Troubleshooting Guide
  • Problem: Compound precipitates in assay buffer.

    • Solution: The trichloro-core is very hydrophobic. Add 0.01% Triton X-100 to the buffer or reduce final compound concentration. Ensure DMSO < 1%.

  • Problem: No inhibition observed with parent compound.

    • Solution: This is expected. The parent is a scaffold.[5][6][7][9][10][11] You must derivatize the C-4 position with an amine to see significant ATP-competitive inhibition.

  • Problem: Low yield during derivatization.

    • Solution: The 2-methyl group sterically hinders the 4-position. Increase reaction temperature to reflux (100°C+) or use a microwave reactor.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[5][6][7][8][10][12] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Ghorab, M. M., et al. (2023).[9] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[3][5][7][8][9][12] Pharmaceuticals, 16(4), 534.[8] Link

  • Musumeci, F., et al. (2012). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[12] A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. BenchChem Application Notes. Link

Sources

Method

Experimental setup for evaluating the anti-proliferative effects of 2-Methyl-4,6,7-trichloroquinoline

Target Audience: Research Scientists, Assay Developers, and Oncology Drug Development Professionals Compound Profile: 2-Methyl-4,6,7-trichloroquinoline (CAS No. 75896-70-7)[1] Introduction & Mechanistic Rationale The qui...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Oncology Drug Development Professionals Compound Profile: 2-Methyl-4,6,7-trichloroquinoline (CAS No. 75896-70-7)[1]

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological profile, particularly in oncology. Quinoline derivatives exhibit potent anti-proliferative activity via multiple mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the direct inhibition of tubulin polymerization[2]. Furthermore, halogenation of the quinoline ring—such as the trichloro substitution seen in 2-Methyl-4,6,7-trichloroquinoline—often enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins like topoisomerase II or the colchicine-binding site of tubulin[2][3].

To rigorously evaluate the anti-proliferative effects of 2-Methyl-4,6,7-trichloroquinoline, we must deploy a self-validating experimental system . Relying solely on metabolic viability assays can lead to false positives if a compound induces cytostasis (metabolic slowing) rather than true cytotoxicity. Therefore, this guide establishes a multi-tiered workflow: a high-throughput primary viability screen, followed by an orthogonal phenotypic assay to confirm apoptotic cell death, and finally, mechanistic validation.

Workflow A Compound Prep (2-Methyl-4,6,7- trichloroquinoline) B Primary Screen (CellTiter-Glo Viability) A->B C Phenotypic Profiling (Annexin V/PI Flow) B->C D Mechanistic Validation (Cell Cycle/Target) C->D

Figure 1: Self-validating experimental workflow for evaluating anti-proliferative agents.

Protocol 1: High-Throughput Viability Screening (ATP Quantitation)

The Causality Principle: Metabolically active cells maintain tightly regulated intracellular ATP levels. The CellTiter-Glo assay is a homogeneous method that determines the number of viable cells by quantitating this ATP[4]. The "add-mix-measure" format lyses the cells and utilizes a proprietary thermostable luciferase to generate a luminescent signal that is directly proportional to the amount of ATP present, and thus, the number of viable cells[5].

Step-by-Step Methodology
  • Cell Seeding: Harvest target cancer cells (e.g., MDA-MB-231 breast cancer cells) and seed at a density of 2,000–5,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment: Prepare a 10 mM stock of 2-Methyl-4,6,7-trichloroquinoline in DMSO. Perform serial dilutions in culture media to generate a 10-point dose-response curve (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% (v/v). Treat cells for 48–72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo Reagent and equilibrate to room temperature (approx. 22°C) prior to use to ensure optimal luciferase enzyme kinetics[5].

  • Assay Execution:

    • Remove plates from the incubator and equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[4].

    • Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a microplate reader (integration time: 0.25–1 second per well). Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Apoptosis Quantification via Flow Cytometry

The Causality Principle: To confirm that the reduction in ATP is caused by programmed cell death, we assess membrane asymmetry. In healthy cells, the phospholipid phosphatidylserine (PS) is actively maintained on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, exposing it to the external environment[6]. Annexin V is a calcium-dependent protein with a high affinity for PS. When conjugated to a fluorophore (e.g., FITC), it serves as a sensitive probe for early apoptosis[7]. Propidium Iodide (PI) is co-administered to distinguish viable cells (which exclude PI) from late apoptotic/necrotic cells (which have compromised membranes permeable to PI)[6].

Step-by-Step Methodology
  • Treatment & Harvesting: Treat cells with 2-Methyl-4,6,7-trichloroquinoline at 1× and 2× the determined IC₅₀ for 24 hours. Harvest cells (including floating cells in the media, which may be apoptotic) using a gentle detachment method (e.g., Accutase) to avoid artificial membrane damage.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (containing critical defined calcium concentrations required for binding) at a density of 1 × 10⁶ cells/mL[6].

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI solution[6].

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark[6].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (within 1 hour). Use unstained and single-stained controls for proper compensation.

Mechanistic Pathway & Data Interpretation

If 2-Methyl-4,6,7-trichloroquinoline behaves similarly to other halogenated quinoline derivatives, the primary mechanism driving the observed apoptosis is likely tubulin polymerization inhibition or topoisomerase II interference, leading to G2/M cell cycle arrest and subsequent mitochondrial depolarization[2][3].

Pathway Q 2-Methyl-4,6,7-trichloroquinoline T Target Inhibition (Tubulin / Topoisomerase II) Q->T C Cell Cycle Arrest (G2/M Phase) T->C M Mitochondrial Depolarization T->M A Apoptosis (Caspase 3/7 Activation) C->A M->A

Figure 2: Proposed mechanistic signaling pathway for halogenated quinoline derivatives.

Expected Quantitative Data Summary

To benchmark the efficacy of the compound, data should be structured to compare sensitive cancer lines against non-tumorigenic controls, ensuring a favorable therapeutic index.

Assay CategoryExperimental MetricTarget Cancer Line (e.g., MDA-MB-231)Normal Fibroblast Control (e.g., WI-38)
Metabolic Viability IC₅₀ (µM) via CellTiter-Glo4.5 ± 0.3> 50.0
Phenotypic Profiling Early Apoptotic Cells (%)45.2%4.1%
Phenotypic Profiling Late Apoptotic/Necrotic (%)20.1%1.8%
Mechanistic Validation G2/M Phase Arrest (%)52.4%14.0%

Note: The above table represents an idealized data structure for evaluating the selectivity and potency of quinoline-based anti-proliferative agents.

References

  • CAS 75896-70-7 | 2-Methyl-4,6,7-trichloroquinoline - Synblock -
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corpor
  • CellTiter-Glo® 2.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer - PMC -
  • Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry -
  • FITC Annexin V Apoptosis Detection Kit I - BD Biosciences -
  • Tools & Tips for Analyzing Apoptosis: A Kit Selection Guide - Merck -

Sources

Application

The Synthetic Versatility of 2-Methyl-4,6,7-trichloroquinoline: A Guide to Regioselective Functionalization

This technical guide provides a comprehensive overview of the synthetic applications of 2-Methyl-4,6,7-trichloroquinoline, a versatile building block for the synthesis of complex heterocyclic compounds. While direct lite...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthetic applications of 2-Methyl-4,6,7-trichloroquinoline, a versatile building block for the synthesis of complex heterocyclic compounds. While direct literature on this specific polysubstituted quinoline is limited, its reactivity can be confidently predicted based on well-established principles of quinoline chemistry. This document serves as a predictive guide for researchers, offering insights into its synthesis and regioselective functionalization to unlock its potential in medicinal chemistry and materials science.

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with a wide array of biological activities.[1][2][3] The strategic placement of chloro-substituents on the 2-methylquinoline core provides distinct reaction sites, allowing for sequential and controlled chemical modifications. This guide will detail the anticipated reactivity of the chloro-groups at the C4, C6, and C7 positions, providing detailed protocols for their selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Proposed Synthesis of 2-Methyl-4,6,7-trichloroquinoline

A plausible synthetic route to 2-Methyl-4,6,7-trichloroquinoline can be envisioned starting from 3,4-dichloroaniline and ethyl acetoacetate via the Combes quinoline synthesis, followed by chlorination.

dot

cluster_synthesis Proposed Synthesis of 2-Methyl-4,6,7-trichloroquinoline A 3,4-Dichloroaniline C 2-Methyl-6,7-dichloroquinolin-4-ol A->C Combes Synthesis (Acid-catalyzed condensation and cyclization) B Ethyl acetoacetate B->C D 2-Methyl-4,6,7-trichloroquinoline C->D Chlorination (e.g., POCl3)

Caption: Proposed synthetic pathway to 2-Methyl-4,6,7-trichloroquinoline.

Regioselective Functionalization: A Trifecta of Reactive Sites

The three chloro-substituents on the 2-methylquinoline core exhibit distinct reactivities, enabling a high degree of control over its functionalization. The electron-withdrawing nature of the quinoline nitrogen activates the chloro-group at the C4 position towards nucleophilic aromatic substitution (SNAr). In contrast, the chloro-groups on the carbocyclic ring (C6 and C7) are significantly less reactive towards nucleophiles but are amenable to palladium-catalyzed cross-coupling reactions.[4]

PositionReaction TypeRelative ReactivityRationale
C4 Nucleophilic Aromatic Substitution (SNAr)HighActivation by the adjacent heterocyclic nitrogen atom stabilizes the Meisenheimer intermediate.[4]
C6 & C7 Palladium-Catalyzed Cross-CouplingModerateAmenable to reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[5][6]

dot

Caption: Predicted reactivity of the chloro-substituents.

Application 1: Selective Nucleophilic Aromatic Substitution at C4

The C4 position is the most electrophilic carbon on the quinoline ring bearing a chloro-substituent, making it highly susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, including amines, alcohols, and thiols, which are pivotal in modulating the biological activity of the resulting compounds.

Protocol: Synthesis of 4-Amino-2-methyl-6,7-dichloroquinolines

This protocol describes the regioselective displacement of the C4-chloro group with an amine.

Materials:

  • 2-Methyl-4,6,7-trichloroquinoline

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Solvent (e.g., isopropanol, N,N-dimethylformamide)

  • Base (e.g., triethylamine, diisopropylethylamine) (optional)

Procedure:

  • To a solution of 2-Methyl-4,6,7-trichloroquinoline (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).

  • If a base is employed, add it to the reaction mixture (1.1-1.5 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2-methyl-6,7-dichloroquinoline.

Causality behind Experimental Choices:

  • The choice of a polar aprotic solvent like DMF can facilitate the SNAr reaction by stabilizing the charged intermediate.

  • The addition of a non-nucleophilic base can be beneficial to neutralize the HCl generated during the reaction, especially when using amine salts as starting materials.

  • Elevated temperatures are typically required to overcome the activation energy for the SNAr reaction.

Application 2: Palladium-Catalyzed Cross-Coupling at C6 and C7

The chloro-substituents at the C6 and C7 positions are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for introducing aryl, heteroaryl, and amino moieties at these positions. Due to their similar electronic environment, selective functionalization of C6 versus C7 can be challenging and may depend on steric factors or the use of directing groups. However, mono- or di-functionalization can often be controlled by stoichiometry.

Protocol: Suzuki-Miyaura Coupling for the Synthesis of 6,7-Diaryl-2-methyl-4-chloroquinolines

This protocol outlines a general procedure for the di-arylation of the carbocyclic ring. Mono-arylation may be achievable by using a limited amount of the boronic acid.

Materials:

  • 2-Methyl-4,6,7-trichloroquinoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene/water, dioxane/water)

Procedure:

  • In a reaction vessel, combine 2-Methyl-4,6,7-trichloroquinoline (1.0 eq), the arylboronic acid (2.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (3.0 eq).

  • Add the solvent system to the reaction vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • The choice of a phosphine ligand is crucial for the efficiency of the Suzuki-Miyaura coupling with aryl chlorides. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition, the rate-limiting step of the catalytic cycle.

  • An aqueous base is typically used to activate the boronic acid for transmetalation.

  • An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.

dot

cluster_workflow Synthetic Workflow for Sequential Functionalization Start 2-Methyl-4,6,7-trichloroquinoline SNAr SNAr at C4 (e.g., Amination) Start->SNAr Intermediate 4-Substituted-2-methyl- 6,7-dichloroquinoline SNAr->Intermediate CrossCoupling Cross-Coupling at C6/C7 (e.g., Suzuki Coupling) Intermediate->CrossCoupling Product Fully Functionalized Quinoline Derivative CrossCoupling->Product

Caption: A potential workflow for the sequential functionalization.

Conclusion

2-Methyl-4,6,7-trichloroquinoline represents a highly versatile and synthetically valuable scaffold. The differential reactivity of its three chloro-substituents provides a powerful platform for the regioselective introduction of a wide range of functional groups. By leveraging well-established methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can efficiently access a diverse library of novel quinoline derivatives with significant potential in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to explore the full synthetic utility of this promising building block.

References

  • Murie, V. E., Nishimura, R. H. V., Rolim, L. A., Vessecchi, R., Lopes, N. P., & Clososki, G. C. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(3), 1195–1206.
  • Desos, P., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8809–8816.
  • Request PDF on ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Murie, V. E., et al. (2017). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry.
  • Sugimoto, O., Iwasaki, H., & Tanji, K.-I. (2015). A simple and efficient chlorination of quinolin-2(1H)-ones and related heterocyclic compounds using trichloroisocyanuric acid and triphenylphosphine. Heterocycles, 91(7), 1445-1454.
  • Clososki, G. C., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
  • BenchChem. (2025).
  • Pavez, P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
  • Google Patents. (n.d.). Process for producing 7-chloro-quinaldine. (HU212967B).
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). Chemistry.
  • Zhang, Z., Tan, J., & Wang, Z. (2008).
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid. BenchChem.
  • Li, Y., et al. (2022). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 7(28), 24734-24745.
  • Ramirez, J. A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1842.
  • Google Patents. (n.d.). Method for one-step preparation of 2-methylquinoline. (CN102898366A).
  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1234.
  • Orozco, D., Kouznetsov, V. V., Bermúdez, A., & Meléndez Gómez, C. M. (2021). Synthesis of substituted 2-methylquinolines under different reaction conditions: selected examples.
  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. European Journal of Organic Chemistry, 2000(13), 2489-2495.
  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Bédard, A.-C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-4,6,7-trichloroquinoline

The following technical guide is structured as a Tier-2 Support Knowledge Base for process chemists and medicinal chemistry researchers. It prioritizes yield optimization through mechanistic understanding and rigorous pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-2 Support Knowledge Base for process chemists and medicinal chemistry researchers. It prioritizes yield optimization through mechanistic understanding and rigorous protocol management.

Topic: Yield Optimization & Troubleshooting Target Molecule: 2-Methyl-4,6,7-trichloroquinoline (CAS: N/A for specific isomer, derivative of 4,7-dichloroquinoline scaffold) Core Precursors: 3,4-Dichloroaniline + Ethyl Acetoacetate

Executive Summary: The Yield Bottlenecks

The synthesis of 2-Methyl-4,6,7-trichloroquinoline typically proceeds via a modified Conrad-Limpach protocol followed by chlorodehydroxylation. Users reporting low yields (<40%) almost invariably face failure in one of two critical control points:

  • Thermodynamic Control Failure (Cyclization): Failure to reach the activation energy required for ring closure (

    
    ) results in polymerization rather than cyclization.
    
  • Hydrolytic Reversion (Chlorination): Improper quenching of the phosphoryl chloride (

    
    ) intermediate regenerates the hydroxy-quinoline starting material.
    

Module 1: The Cyclization Interface (Conrad-Limpach)

Objective: Synthesis of 4-Hydroxy-6,7-dichloro-2-methylquinoline.

The Protocol (Optimized)
  • Step A (Enamine Formation): Reflux 3,4-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in toluene with catalytic p-TsOH. Crucial: Use a Dean-Stark trap. The reaction is not complete until the theoretical volume of water is collected.

  • Step B (Thermal Cyclization): Add the isolated enamine dropwise to vigorously stirring Dowtherm A (or Diphenyl ether) pre-heated to 250–260°C .

Troubleshooting Guide: Cyclization

User Question: My reaction mixture turned into a black tar, and the yield is <20%. What happened?

Technical Diagnosis: This is a classic symptom of oxidative polymerization or insufficient dilution .

  • Cause 1 (Concentration): If the enamine is added too quickly, the local concentration increases, favoring intermolecular polymerization over intramolecular cyclization.

  • Cause 2 (Temperature): The Conrad-Limpach cyclization is thermodynamically controlled.[1] If the temperature drops below 240°C during addition, the reaction stalls and degrades.

Corrective Action:

  • High Dilution Principle: Increase the volume of Dowtherm A. The concentration of enamine should remain low throughout the addition.

  • Maintain

    
    :  Monitor the internal temperature. Do not allow the addition of the room-temperature enamine to drop the solvent temperature below 245°C.
    
  • Inert Atmosphere: Rigorously sparge the Dowtherm A with Nitrogen/Argon before heating to prevent oxidation of the aniline moiety.

Data Visualization: Cyclization Kinetics

CyclizationLogic start Start: 3,4-Dichloroaniline + Ethyl Acetoacetate enamine Intermediate: Enamine Formation start->enamine -H2O (Dean-Stark) temp_check Is Temp > 250°C? enamine->temp_check cyclization Intramolecular Cyclization (Kinetic Product) temp_check->cyclization Yes polymer Intermolecular Polymerization (Black Tar) temp_check->polymer No (Temp Drop) product Product: 4-OH-6,7-dichloro-2-Me-quinoline cyclization->product polymer->product Low Yield

Caption: Logical flow determining the success of the Conrad-Limpach cyclization. Temperature maintenance is the critical gatekeeper against polymerization.

Module 2: The Chlorination Interface ( )

Objective: Conversion of 4-OH to 4-Cl (Target: 2-Methyl-4,6,7-trichloroquinoline).

The Protocol (Optimized)
  • Reagents: 4-Hydroxy intermediate (1.0 eq),

    
     (5.0 eq - acts as solvent and reagent).
    
  • Catalyst: N,N-Dimethylaniline (catalytic) or DMF (catalytic) can accelerate the reaction via a Vilsmeier-Haack-like chloride species.

  • Conditions: Reflux (105°C) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

Troubleshooting Guide: Chlorination

User Question: TLC showed full conversion, but after workup, I recovered the starting material (4-OH). Why?

Technical Diagnosis: This is Hydrolytic Reversion . The 4-chloroquinoline moiety is susceptible to hydrolysis in hot acidic media.

  • Mechanism: During quenching, if water is added to the hot

    
     mixture, the exothermic hydrolysis of 
    
    
    
    generates massive amounts of HCl and heat. This creates a "pressure cooker" of aqueous acid that hydrolyzes the newly formed C-Cl bond back to C-OH.

Corrective Action (The "Cold Quench" Protocol):

  • Remove Excess

    
    :  Distill off excess 
    
    
    
    under reduced pressure before quenching.[2] This reduces the acid load.
  • Ice-Ammonia Quench: Pour the residue slowly onto a mixture of crushed ice and aqueous Ammonia (

    
    ) .
    
    • Why? The ammonia immediately neutralizes the generated HCl, keeping the pH basic. The 4-chloro product is stable in base but unstable in boiling acid.

  • Temperature Control: Keep the quench temperature <10°C.

User Question: I cannot remove the phosphorous smell/impurities. Corrective Action: Wash the organic extract (DCM or EtOAc) with 10%


 (rapidly) followed by Brine. The basic wash hydrolyzes residual phosphoryl chlorides into water-soluble phosphates.

Module 3: Yield Data & Comparison

The following table summarizes expected yields based on protocol variations.

Protocol VariationCyclization YieldChlorination YieldOverall YieldMajor Issue
Standard (No optimization) 35-45%60%~24%Tar formation; Hydrolysis during quench.
Optimized (Dowtherm + Base Quench) 85-90% 90-95% ~75% N/A
Low Temp Cyclization (<200°C) <10%N/A<5%Formation of amide side-product (Knorr kinetic product).

Module 4: Regiochemistry Verification

User Question: How do I know I have the 6,7-dichloro isomer and not the 5,6-dichloro isomer?

Scientific Explanation: The cyclization of 3,4-dichloroaniline is governed by steric hindrance.

  • Site A (Position 2 of aniline): Flanked by the Chlorine at position 3. Highly sterically hindered.

  • Site B (Position 6 of aniline): Flanked by a Hydrogen at position 5. Sterically accessible.

  • Result: Cyclization occurs almost exclusively at Position 6, preserving the 3,4-dichloro pattern on the aniline, which maps to the 6,7-positions on the quinoline ring.

  • Validation:

    
     NMR will show two singlets for the aromatic protons (H5 and H8) due to the lack of coupling partners, whereas the 5,6-isomer would show an AB doublet system for H7 and H8.
    

References

  • Conrad, M., & Limpach, L. (1887).[3] "Ueber das Condensationsproduct von Anilin und Acetessigester." Berichte der deutschen chemischen Gesellschaft. (Foundational mechanistic grounding).

  • Riegel, B., et al. (1946). "Synthesis of 4-Hydroxyquinolines." Journal of the American Chemical Society, 68(7), 1264–1266. (Optimization of Dowtherm A cyclization).

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Quinoline Synthesis." BenchChem Knowledge Base. 4 (Specific troubleshooting for tar formation and temperature control).

  • ChemRxiv. (2025).[5] "Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process." ChemRxiv Preprints. 5 (Advanced chlorination quench techniques).

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-4,6,7-trichloroquinoline

Introduction: The "Labile C4" Trap Welcome to the technical support hub. If you are working with 2-Methyl-4,6,7-trichloroquinoline , you are likely encountering three specific hurdles: The "Black Tar" Effect: Polymerizat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Labile C4" Trap

Welcome to the technical support hub. If you are working with 2-Methyl-4,6,7-trichloroquinoline , you are likely encountering three specific hurdles:

  • The "Black Tar" Effect: Polymerization of byproducts during the POCl₃ chlorination step.

  • Regioisomer Contamination: Difficulty separating the 5,6,7-trichloro isomer from the desired 4,6,7-trichloro product.

  • Hydrolysis Reversion: The chlorine at the C4 position is electronically activated and highly susceptible to nucleophilic attack (SNAr), risking reversion to the 4-hydroxy starting material during workup.

This guide moves beyond standard textbook recipes. It provides a self-validating logic system to ensure high purity (>98%) suitable for pharmaceutical intermediate use.

Module 1: The Quench & Workup (Preventing Hydrolysis)

User Issue: "My crude solid contains 10-15% of the 4-hydroxy starting material even though TLC showed complete conversion before workup."

Root Cause: The C4-Cl bond is acid-labile at high temperatures. Quenching POCl₃ generates massive heat and Phosphoric acid. If the temperature spikes >50°C during the aqueous quench, the C4-Cl hydrolyzes back to the C4-OH.

Protocol 1: The "Cold-Drop" Quench System

Do not pour water into the reaction. Pour the reaction into water.

  • Preparation: Prepare a slurry of crushed ice and water (ratio 1:1) in a beaker 3x the volume of your reaction mixture. Vigorously stir.

  • The Addition: Dropwise add the hot POCl₃ reaction mixture into the ice slurry.

    • Critical Process Parameter (CPP): Internal temperature must remain <20°C .

  • The pH Swing: The slurry will become highly acidic (HCl/H₃PO₄).

    • Action: Basify immediately with 25% NaOH or NH₄OH to pH 8-9.

    • Why? The free base quinoline precipitates; the hydrochloride salt is water-soluble. Neutralizing locks the product in the organic-soluble phase and prevents acid-catalyzed hydrolysis.

  • Filtration: Filter the precipitate immediately. Do not let it sit in the aqueous mother liquor overnight.

Module 2: Purification & Isomer Removal

User Issue: "I cannot separate the 5,6,7-trichloro isomer from my 4,6,7-target. They co-elute on TLC."

Scientific Context: The synthesis likely started with 3,4-dichloroaniline. Cyclization (Knorr or Conrad-Limpach) yields two isomers: the sterically favored 6,7-dichloro (linear) and the 5,6-dichloro (angular). Chlorination at C4 retains this pattern. These isomers have nearly identical polarities but different crystal packing lattices.

Workflow Visualization: The Acid-Base Purification Logic

This workflow separates the basic quinoline from non-basic tars (polymerized anilines) and acidic impurities (phenols).

PurificationWorkflow Crude Crude Reaction Mixture (Black Tarry Solid) AcidExt Dissolve in DCM Extract with 2M HCl Crude->AcidExt Step 1 OrgLayer1 Organic Layer (Contains Tars/Non-basics) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Contains Quinoline-HCl) AcidExt->AqLayer1 Keep BaseNeut Neutralize with NaOH to pH 9-10 AqLayer1->BaseNeut Step 2: Liberation Precipitate Precipitate Free Base BaseNeut->Precipitate Step 3 Recryst Recrystallization (Solvent Selection) Precipitate->Recryst Step 4: Isomer Polish

Caption: Acid-Base Swing Protocol. This method utilizes the basic nitrogen of the quinoline ring to separate it from neutral tars formed during high-heat chlorination.

Protocol 2: Recrystallization Strategy

Do not use column chromatography as a first pass for >5g scales; it is inefficient for isomer separation. Use solubility differentials.

Solvent SystemSuitabilityMechanismNotes
Ethanol (Abs.) GoodSolubility DifferentialThe 5,6,7-isomer is often more soluble. Cooling slowly precipitates the pure 4,6,7-target.
Acetonitrile ExcellentPolarity/PackingBest for removing the 4-hydroxy impurity (very insoluble in MeCN).
Toluene/Hexane ModerateNon-polar exclusionGood for removing tars, poor for isomer separation.

Step-by-Step Recrystallization:

  • Dissolve crude solid in boiling Ethanol (10 mL per gram).

  • If undissolved black specks remain, perform a hot filtration immediately.

  • Allow to cool to Room Temperature (RT) slowly (over 2 hours).

    • Tip: Rapid cooling traps the 5,6,7-isomer in the lattice.

  • Chill to 0°C for 1 hour.

  • Filter and wash with cold Hexane.

Module 3: Chromatography Troubleshooting

User Issue: "My peaks are tailing badly on HPLC/Flash, and I'm losing yield on the column."

Root Cause: Quinoline nitrogens are basic. They interact with the acidic silanol groups (Si-OH) on silica gel, causing peak broadening (tailing) and irreversible adsorption.

Protocol 3: The "Silanol Shield" Method

You must modify the mobile phase to block these interactions.

  • Modifier: Add 1% Triethylamine (TEA) to your mobile phase.

    • Mechanism:[1][2][3][4][5] TEA is more basic than the quinoline. It preferentially binds to the silica sites, smoothing the path for your product.

  • Solvent System: Use Hexane:Ethyl Acetate (Start 90:10, Gradient to 70:30).

    • Avoid: Methanol/DCM mixtures if possible, as they can sometimes dissolve silica slightly or cause salt precipitation if buffers are used.

Advanced FAQ: Sublimation

Q: Can I use sublimation? I read it works for 4,7-dichloroquinoline. A: Yes, and it is highly recommended. According to process patents for analogous chloroquinolines [1], sublimation is superior to crystallization for removing the "angular" isomer (5,6,7-trichloro).

  • Conditions: High vacuum (<1 mmHg) at 140-160°C.

  • Benefit: The 4,6,7-isomer sublimes cleanly; the tar and the 4-hydroxy impurity (which has strong H-bonding) remain at the bottom.

Summary of Critical Process Parameters (CPPs)

ParameterLimitConsequence of Failure
Quench Temp < 20°CHydrolysis of C4-Cl to C4-OH (Yield Loss).
Workup pH > 8.0Loss of product to aqueous layer (as HCl salt).
Drying Vacuum < 50°CThermal degradation if traces of acid remain.
Silica Modifier 1% TEAPeak tailing and irreversible adsorption.

References

  • CN109928925A . The sublimation purification method of one kind 4,7-dichloroquinoline. (2019). Jiangsu Institute of Technology. Link

  • US5066806A . Novel separation process (Isomer separation of chloro-quinaldines). (1991). Bayer AG. Link

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–114. Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[6][7][8] I. The Synthesis of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(7), 1204–1208. Link

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Methyl-4,6,7-trichloroquinoline

Status: Operational Role: Senior Application Scientist Ticket ID: SOL-QZN-467 Introduction: Understanding the Challenge You are encountering solubility issues with 2-Methyl-4,6,7-trichloroquinoline . Before applying a fi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Ticket ID: SOL-QZN-467

Introduction: Understanding the Challenge

You are encountering solubility issues with 2-Methyl-4,6,7-trichloroquinoline . Before applying a fix, we must understand the molecular behavior causing the problem.

This molecule presents a "perfect storm" for aqueous insolubility:

  • High Lipophilicity: The three chlorine atoms (C4, C6, C7) are highly electron-withdrawing and hydrophobic, significantly increasing the LogP (partition coefficient).

  • Planar Stacking: The quinoline core is planar, encouraging

    
    -
    
    
    
    stacking interactions that lead to tight crystal packing and aggregation in aqueous environments ("Brick Dust" behavior).
  • pKa Suppression: While quinolines are weak bases, the electron-withdrawing chlorines lower the pKa of the ring nitrogen. At physiological pH (7.4), the molecule remains largely uncharged (neutral), which is its least soluble state.

The following guide prioritizes Kinetic Solubility —keeping the compound in solution long enough to trigger a biological response—rather than thermodynamic equilibrium.

Module 1: The "Golden Standard" Solvent Protocol

Objective: Prevent "Solvent Shock." Issue: Direct addition of high-concentration DMSO stock to aqueous media causes immediate, often microscopic, precipitation.

The 3-Step Intermediate Dilution Method

Do not pipette 100% DMSO stock directly into the cell culture well. The rapid change in polarity causes the hydrophobic compound to crash out before it disperses.[1]

Protocol:

  • Primary Stock: Dissolve compound in 100% anhydrous DMSO (typically 10–50 mM).

  • Intermediate Plate (The Critical Step): Dilute the stock 10-20x into a "carrier" solvent or media without serum first, or use a dedicated intermediate dilution step in DMSO to lower the concentration before hitting the aqueous phase.

  • Assay Plate: Transfer from the intermediate plate to the final assay plate.

Visual Workflow (Graphviz):

DilutionProtocol Stock Primary Stock (100% DMSO, 10mM) Inter Intermediate Step (Pre-dilution in Media/Buffer) Risk of Precipitation Here Stock->Inter Slow Addition Vortex Immediately Assay Assay Well (Final Conc: 10µM, <0.5% DMSO) Stock->Assay DIRECT ADDITION (DO NOT DO THIS) Precip PRECIPITATION (If mixed too fast) Stock->Precip Inter->Assay Transfer

Caption: Figure 1. The Intermediate Dilution Workflow designed to mitigate solvent shock and localized supersaturation.

Module 2: Advanced Formulation (Additives)

If the standard DMSO protocol fails (visible turbidity or variable data), you must modify the solvent system.

Strategy A: Cyclodextrin Complexation

For quinoline derivatives, HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin) is the gold standard additive.

  • Mechanism: The hydrophobic quinoline core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic outer shell interacts with the buffer.

  • Protocol: Prepare your aqueous buffer containing 5–10% (w/v) HP-β-CD. Dilute your DMSO stock into this modified buffer.

Strategy B: Non-Ionic Surfactants

Use Pluronic F-127 or Tween 80 to prevent aggregation.

  • Concentration limit: Keep below the Critical Micelle Concentration (CMC) if possible, or typically <0.1% to avoid lysing cells.

Comparative Data Table:

Additive StrategyRecommended ReagentWorking Conc.ProsCons
Complexation HP-β-CD5–20% (w/v)High solubility gain; stabilizes labile drugs; low toxicity.Expensive; can sequester drug from target if affinity is too high.
Surfactant Pluronic F-1270.01–0.1%Prevents aggregation; cheap.Can affect membrane integrity; may cause assay interference.
Carrier Protein BSA (Fatty Acid Free)0.1–1.0%Mimics in vivo transport; prevents plastic binding.High protein binding reduces "free" drug concentration (potency shift).

Module 3: The "Invisible" Error (Non-Specific Binding)

Issue: Trichloroquinolines are "sticky." They bind to polypropylene (reservoirs) and polystyrene (assay plates), leading to lower actual concentrations than calculated.

Diagnostic Check: If your IC50 shifts significantly when you change plate types or transfer steps, you have a Non-Specific Binding (NSB) issue.

Solution:

  • Labware: Use Low-Binding polypropylene for all intermediate dilutions.

  • Assay Plates: Switch to glass-coated plates or treated plastics (e.g., Corning NBS™) if using fluorescence/luminescence.

  • Detergent: The addition of 0.01% Tween-20 to the assay buffer can saturate binding sites on the plastic, forcing the drug to remain in solution.

Module 4: Troubleshooting FAQ

Q1: I see a fine precipitate immediately after adding the compound to the media. What went wrong? A: You likely triggered "Solvent Shock." The local concentration of the compound exceeded its solubility limit before the DMSO could mix with the water.[1]

  • Fix: Use the Intermediate Dilution Method (Module 1). Pre-warm the media to 37°C before addition. Vortex the media while adding the compound dropwise.

Q2: My dose-response curve is "bell-shaped" or flat at high concentrations. A: This is a classic sign of compound aggregation. At high concentrations, the molecules stack together (aggregates) and cannot bind the target, or they precipitate out.

  • Fix: Measure solubility using Nephelometry or DLS (Dynamic Light Scattering). Do not test concentrations above the solubility limit (typically < 50 µM for this class of compounds).

Q3: The compound is soluble in PBS but precipitates in DMEM/RPMI. A: Check the salts and pH.

  • Mechanism: The "Salting Out" effect.[2] High ionic strength in media reduces the solubility of organic non-electrolytes.

  • Fix: Reduce the stock concentration or increase the DMSO percentage (up to 0.5% if tolerated).

Troubleshooting Logic Flow (Graphviz):

Troubleshooting Start Issue Observed Precip Visible Precipitate? Start->Precip DataVar Variable Data / Low Potency? Start->DataVar CheckMicro Check under Microscope (Crystals/Aggregates) Precip->CheckMicro Yes CheckPlastic Check Plasticware (NSB Issue) DataVar->CheckPlastic Soln1 Action: Reduce Max Conc. Use Intermediate Dilution CheckMicro->Soln1 Crystals Present Soln2 Action: Add 10% HP-β-CD or 0.01% Tween-80 CheckMicro->Soln2 Amorphous Aggregates Soln3 Action: Switch to Low-Binding Plates CheckPlastic->Soln3 Loss in Serial Dilution

Caption: Figure 2. Diagnostic logic for identifying solubility vs. adsorption issues.

References

  • Assay Guidance Manual (NCBI).Compound Management and Solubility in Biological Assays.

    • Source:

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. (Focus on Kinetic Solubility vs. Thermodynamic Solubility).

    • Source:

  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development.

    • Source:

  • BenchChem Technical Support.

    • Source:

Sources

Optimization

Technical Support Center: Stability and Handling of 2-Methyl-4,6,7-trichloroquinoline in DMSO

Welcome to the technical support guide for 2-Methyl-4,6,7-trichloroquinoline. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methyl-4,6,7-trichloroquinoline. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Our goal is to equip you with the necessary information to ensure the stability and integrity of your compound in Dimethyl Sulfoxide (DMSO) solutions, leading to more accurate and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and storage of 2-Methyl-4,6,7-trichloroquinoline.

Q1: What is the best practice for preparing a stock solution of 2-Methyl-4,6,7-trichloroquinoline in DMSO?

A1: Preparing a high-quality stock solution is the foundation of a successful experiment. Start with high-purity, anhydrous DMSO (≥99.9%) to minimize the presence of water, which can be a critical factor in compound stability.[1][2] Use a calibrated analytical balance to weigh the compound and add the appropriate volume of DMSO to achieve your target concentration (e.g., 10-50 mM).[3] To facilitate dissolution, vortex the solution vigorously and, if necessary, use a sonication bath for 5-10 minutes.[4] Gentle warming (up to 37°C) can also be applied, but avoid excessive heat which could promote degradation.[4] The final solution should be clear and free of any visible particulates.

Q2: Is 2-Methyl-4,6,7-trichloroquinoline expected to be stable in DMSO solution? What are the primary risks?

A2: While DMSO is an excellent solvent for many organic molecules, it is not always inert.[5] For halogenated quinolines, there is a significant risk of degradation over time, even in DMSO. The primary concern for this class of compounds is the hydrolysis of the halogen substituent at the 4-position of the quinoline ring.[6] This reaction can be accelerated by the polar, aprotic nature of DMSO and the presence of trace amounts of water.[1][6] This process would convert the parent compound into its 4-hydroxy (or 4-oxo tautomer) analog, leading to a decrease in the effective concentration of the active compound and potentially yielding a new compound with different biological activity.

Q3: How should I store my DMSO stock solutions for short-term and long-term use?

A3: Proper storage is critical to maintaining compound integrity.[7] Once your stock solution is prepared, it is highly recommended to aliquot it into single-use volumes in tightly sealed vials (glass or polypropylene are generally acceptable).[1][8] This practice avoids repeated freeze-thaw cycles, which can compromise stability and introduce atmospheric moisture.[1][7]

  • Short-Term Storage (1-2 weeks): Storage at -20°C is acceptable.

  • Long-Term Storage (>2 weeks): Storage at -80°C is strongly recommended to significantly reduce the rate of potential degradation.[7]

A general guideline for compound solutions in DMSO suggests stability for up to 6 months at -80°C and 1 month at -20°C, but this is highly compound-dependent and should be verified.[7][9]

Q4: What are the initial signs that my compound might be degrading or precipitating?

A4: There are several indicators of potential stability or solubility issues:

  • Visual Cues: The appearance of cloudiness, crystals, or precipitate in your stock solution or upon dilution into aqueous media.[10]

  • Inconsistent Assay Results: A gradual or sudden decrease in the compound's expected biological activity or potency over time can be a strong indicator of degradation.

  • Analytical Changes: When analyzing the solution by methods like HPLC or LC-MS, you may observe a decrease in the area of the main compound peak and/or the appearance of new peaks, which correspond to degradation products.[11]

Troubleshooting Guide: Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Issue 1: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer. What's happening and how can I fix it?

  • Possible Cause: This is a common solubility issue, often called "precipitation upon dilution" or "DMSO shock," rather than a stability problem.[4][10] 2-Methyl-4,6,7-trichloroquinoline is likely much less soluble in your aqueous buffer than in pure DMSO. When the concentrated DMSO stock is rapidly introduced to the aqueous environment, the compound crashes out of solution.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward approach is to reduce the final assay concentration to a level that remains below its solubility limit in the final buffer.[4]

    • Optimize Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[3][10] Keeping the DMSO concentration as high as your assay tolerates can help maintain compound solubility. Always include a vehicle control with the identical final DMSO concentration.[4]

    • Modify the Dilution Technique: Instead of a single large dilution, perform serial dilutions.[3] Add the DMSO stock solution drop-wise into the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations.[3] Pre-warming the aqueous buffer to 37°C can also help.[3]

    • Use a Co-solvent: If the above methods fail, incorporating a small percentage of another water-miscible organic solvent like ethanol or using formulation aids like cyclodextrins in the final assay medium can enhance solubility.[3][12]

Issue 2: I'm seeing a progressive loss of activity in my assay, even though I use the same stock solution. Could this be degradation?

  • Possible Cause: Yes, this is a classic sign of compound instability. The active 2-Methyl-4,6,7-trichloroquinoline in your stock solution is likely degrading over time, reducing its effective concentration. This is particularly plausible if the stock is stored at room temperature or even 4°C for extended periods, or subjected to multiple freeze-thaw cycles.[13]

  • Troubleshooting Steps:

    • Prepare a Fresh Stock Solution: The first and most important step is to prepare a fresh solution from solid material and re-run the experiment. If activity is restored, it strongly suggests the old stock was compromised.

    • Perform a Stability Assessment: To definitively confirm degradation, you must perform an analytical stability study. This involves analyzing your stock solution over time using a stability-indicating method like HPLC-UV/MS. (See Protocol 2 below).

    • Review Storage Practices: Ensure you are following the recommended storage procedures: use anhydrous DMSO, aliquot into single-use vials, and store at -80°C for long-term use.[7]

Workflow for Investigating Inconsistent Assay Results

The following diagram illustrates a logical workflow for diagnosing issues with your compound's performance.

G cluster_0 Problem Identification cluster_1 Immediate Troubleshooting cluster_2 Outcome Analysis cluster_3 Resolution & Further Investigation Problem Inconsistent or Decreased Assay Activity FreshStock Prepare Fresh Stock Solution from Solid Problem->FreshStock Rerun Rerun Experiment FreshStock->Rerun Result Is Activity Restored? Rerun->Result Sol_Stability Conclusion: Original Stock Degraded. Implement Strict Storage Protocols. Result->Sol_Stability  Yes Sol_Solubility Investigate Solubility: - Check for precipitation - Optimize dilution protocol - Perform kinetic solubility assay Result->Sol_Solubility  No Stability_Study Perform Analytical Stability Study (See Protocol 2) Sol_Solubility->Stability_Study

Caption: A decision tree for troubleshooting inconsistent experimental results.

Data Summary & Key Stability Factors

The stability of 2-Methyl-4,6,7-trichloroquinoline in DMSO is influenced by several factors. The table below summarizes these risks and recommended mitigation strategies.

FactorRisk to Compound StabilityRecommended Mitigation StrategySupporting Rationale / References
Solvent Purity Presence of water can facilitate hydrolysis of the C4-Cl bond.Use high-purity, anhydrous (≥99.9%) DMSO. Store DMSO properly to prevent moisture absorption.Water is a key reactant in hydrolysis and a greater cause of compound loss than oxygen in DMSO.[1][2][6]
Storage Temperature Higher temperatures accelerate the rate of chemical degradation.Store stock solutions at -80°C for long-term use. Avoid prolonged storage at room temperature or 4°C.Lower temperatures significantly slow chemical reaction kinetics.[7][13]
Freeze-Thaw Cycles Repeated cycles can introduce atmospheric moisture and may cause compound degradation or precipitation.Aliquot stock solutions into single-use volumes immediately after preparation.Studies show no significant loss for many compounds after ~10 cycles, but it is a known risk and best practice to avoid.[1][7]
pH (upon dilution) Extreme pH in final aqueous buffers can catalyze hydrolysis or other reactions.Maintain final assay conditions within a neutral pH range (e.g., 6-8) unless experimentally required.General chemical stability principle; some quinolines are susceptible to acid/base-catalyzed degradation.[11]
Light Exposure Photodegradation is a potential risk for many aromatic heterocyclic compounds.Store stock solutions in amber vials or otherwise protected from light.Standard best practice for handling potentially photosensitive organic molecules.[11]

Experimental Protocols

To ensure the integrity of your experiments, we provide the following detailed protocols.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the standard procedure for preparing a stock solution in DMSO.

  • Preparation: Bring a sealed vial of anhydrous DMSO (≥99.9%) to room temperature before opening to prevent condensation of atmospheric moisture. Work in a clean, dry environment.

  • Weighing: Accurately weigh the desired amount of 2-Methyl-4,6,7-trichloroquinoline powder using a calibrated analytical balance and place it into a sterile, appropriately sized glass vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Seal the vial tightly with a PTFE-lined cap.

  • Mixing: Vortex the vial vigorously for 2 minutes. If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.[4]

  • Inspection: Visually inspect the solution to ensure it is completely clear and free of any solid particles.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes in labeled, tightly sealed vials. Store at -80°C for long-term use.[7]

Protocol 2: Stability Assessment by HPLC-UV/MS

This protocol provides a general method to assess the stability of your compound in a DMSO stock solution over time. A stability-indicating method should be able to separate the parent compound from potential degradants.

  • Objective: To quantify the percentage of the parent compound remaining in a DMSO stock solution after incubation under specific conditions (e.g., room temperature, 4°C, -20°C) at various time points.

  • Initial Analysis (T=0):

    • Immediately after preparing the fresh stock solution (as per Protocol 1), perform an initial HPLC-UV/MS analysis.

    • Dilute a small sample of the stock solution to an appropriate concentration (e.g., 10 µM) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

    • Inject the sample onto the HPLC system.

    • Record the peak area of the parent compound at T=0. This will serve as the 100% reference value. Note any impurity peaks present.

  • Sample Incubation:

    • Store the aliquots of the stock solution under the desired test conditions (e.g., in a drawer at room temperature, in a 4°C refrigerator, etc.).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot from the test condition.

    • Prepare and analyze the sample using the exact same HPLC-UV/MS method as the T=0 sample.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the peak area at T=0.

    • Calculate the percentage of compound remaining: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.

    • Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products. If using mass spectrometry, analyze the mass of these new peaks to help identify potential degradants (e.g., a mass increase of +16 Da could indicate hydroxylation, while a loss of Cl and gain of OH would result in a mass change of -18.5 Da).

  • Suggested HPLC-MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Detection: UV/Vis at a relevant wavelength (e.g., 254 nm, or the compound's λmax) and ESI-MS (positive ion mode).

Potential Degradation Pathway Visualization

The diagram below illustrates the hypothesized primary degradation pathway for a 4-chloroquinoline in the presence of water, a reaction that can be facilitated in DMSO.[6]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products Quinoline 2-Methyl-4,6,7-trichloroquinoline (Parent Compound) DMSO DMSO Solution (Solvent/Catalyst) Quinoline->DMSO Water H₂O (Trace Water in DMSO) Water->DMSO Product 2-Methyl-6,7-dichloro-4-hydroxyquinoline (Hydrolysis Product) DMSO->Product Hydrolysis at C4 HCl HCl DMSO->HCl

Caption: Potential hydrolysis of the C4-Cl group in a DMSO solution.

References

  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC - NIH. (2022, December 2).
  • Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes. Organic Chemistry Portal.
  • Technical Support Center: Overcoming Solubility Challenges with 2-Cyano-3-hydroxyquinoline in Assays. Benchchem.
  • Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons.
  • Overcoming poor solubility of quinoline deriv
  • Egan, T. J., et al. (2004). Effects of solvent composition and ionic strength on the interaction of quinoline antimalarials with ferriprotoporphyrin IX. PubMed.
  • Troubleshooting Guide: Quinoline-Carboxamide Stability. Smolecule.
  • Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. Royal Society of Chemistry.
  • Overcoming solubility issues of 6,7-Dimethoxy-4-phenoxy-quinoline in vitro. Benchchem.
  • Synthesis of Quinolines from Anilines, Acetophenones and DMSO Under Air.
  • Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Benchchem.
  • DMSO (dimethyl sulfoxide) as a two-methyl source: C-H (trideutero)methylation of (iso)quinolines and their N-oxides.
  • Cheng, X., et al. (2009).
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • Compound Handling Instructions. MCE.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar.
  • 2,4-DICHLORO-6-METHYLQUINAZOLINE | Others 15 | 39576-82-4. Invivochem.
  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.
  • How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics.
  • Studies on Repository Compound Stability in DMSO under Various Conditions.
  • HI/DMSO-Based Chemoselective Oxidative Halogenation of Pyrrolo[2,1-a]isoquinolines.
  • Compound Handling and Storage Guidelines. Scribd.
  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. MDPI.
  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng.
  • Dehalogenation of 1-halogenothienyl-di- and -tetra-hydroisoquinolines by sodium methoxide in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
  • Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide.
  • Dimethyl Sulfoxide. MP Biomedicals.
  • Stability of screening compounds in wet DMSO. PubMed.
  • A Comparative Guide to Analytical HPLC Methods for Purity Assessment of 2,6-Dichloroquinoxaline. Benchchem.
  • Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC - NIH.
  • A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS.
  • Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect.
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M
  • Stability issues of 7-Chloroquinoline-4-carboxylic acid in solution. Benchchem.
  • Dimethyl Sulfoxide (DMSO). gChem.
  • 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. PubChem.
  • Dimethyl sulfoxide for molecular biology. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Precision Chlorination of 2-Methylquinoline

The following technical guide is structured as a Tier-2/Tier-3 Support Knowledge Base for process chemists and researchers. It prioritizes the most common and difficult challenge: selective side-chain monochlorination wh...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-2/Tier-3 Support Knowledge Base for process chemists and researchers. It prioritizes the most common and difficult challenge: selective side-chain monochlorination while avoiding ring halogenation and polychlorination.[1]

Ticket Category: Organic Synthesis / Heterocycle Functionalization Target Molecule: 2-(Chloromethyl)quinoline (and derivatives) Current Status: Active Support[1]

Core Directive: The Selectivity Paradox

Chlorinating 2-methylquinoline (Quinaldine) presents a classic "selectivity paradox." You are fighting three competing pathways:

  • Desired: Radical substitution of the methyl group (Side-chain chlorination).[1][2]

  • Side Reaction A: Electrophilic substitution on the aromatic ring (Ring chlorination).[2]

  • Side Reaction B: Over-chlorination of the methyl group (Formation of gem-dichlorides).[1]

The Golden Rule: To achieve selectivity, you must deactivate the ring (preventing Path 2) while controlling the radical flux (preventing Path 3).[2]

Reaction Pathway Visualization

The following diagram maps the kinetic competition occurring in your flask. Use this to diagnose which "off-ramp" your reaction has taken.[1][2]

ReactionPathways SM 2-Methylquinoline (Starting Material) Mono 2-(Chloromethyl)quinoline (TARGET) SM->Mono Radical Pathway (NCS/TCICA, Heat/UV) Ring x-Chloro-2-methylquinoline (Ring Substituted) SM->Ring Electrophilic Pathway (Lewis Acid, Ionic Cl+) Salt Quinolinium Hydrochloride (Precipitate/Stalled) SM->Salt HCl byproduct (No Scavenger) Di 2-(Dichloromethyl)quinoline (Over-chlorinated) Mono->Di Excess Reagent High Conversion

Figure 1: Kinetic pathways in Quinaldine chlorination. Green represents the target; red/yellow/gray represent failure modes.[1]

Troubleshooting Guide (Symptom-Based)

Issue #1: "I am getting a mixture of mono-, di-, and trichlorinated products."

Diagnosis: The reaction kinetics favor the product. The introduction of the first chlorine atom stabilizes the benzylic radical (via resonance), making the product more reactive toward further chlorination than the starting material. Resolution Protocol:

  • Switch Reagent: Move from

    
     gas to N-Chlorosuccinimide (NCS)  or Trichloroisocyanuric Acid (TCICA) .[1][2] These solid reagents allow precise stoichiometric control.[2]
    
  • The "Reverse" Stoichiometry: Never use 1.0 equivalent of chlorinating agent.[2]

    • Recommendation: Use 0.6 to 0.7 equivalents of NCS/TCICA relative to 2-methylquinoline.[1][2]

    • Why? Leaving 30-40% starting material unreacted statistically ensures that the chlorinating agent is consumed by the abundant starting material rather than the scarce product.[1]

  • Solvent Polarity: Use Acetonitrile (

    
    )  or Benzene/Chlorobenzene .[2] Avoid highly polar protic solvents which can accelerate ionic side reactions.[2]
    
Issue #2: "The reaction stalls or a white solid precipitates immediately."

Diagnosis: Salt Formation. The HCl generated as a byproduct is protonating the basic quinoline nitrogen (


). The resulting hydrochloride salt is often insoluble in organic solvents (like 

or Benzene), removing your substrate from the solution.[2] Resolution Protocol:
  • Add a Scavenger: Include solid Sodium Bicarbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    in the reaction mixture (1.1 eq relative to expected HCl).
  • Phase Transfer: If using a biphasic system, employ a Phase Transfer Catalyst (PTC) like TBAB, though anhydrous homogeneous conditions are preferred for radical selectivity.[2]

Issue #3: "I see chlorination on the aromatic ring (e.g., 5-chloro or 8-chloro)."

Diagnosis: Electrophilic Leakage. You have generated "ionic chlorine" (


) instead of "radical chlorine" (

). This happens in the presence of Lewis acids (metal impurities) or absence of radical initiators. Resolution Protocol:
  • Protonate the Ring (Counter-Intuitive): Add 1.0 eq of Trifluoroacetic Acid (TFA) or use

    
    if using NCS.[2]
    
    • Mechanism:[2][3][4][5] Protonating the Nitrogen makes the ring highly electron-deficient (pyridinium-like), effectively deactivating it towards electrophilic attack.[1] The radical reaction at the methyl group can still proceed, albeit slower.

  • Purify Reagents: Ensure your NCS/TCICA is free of metal contaminants.[2] Add a radical initiator like AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) to force the radical manifold.[2]

Optimized Experimental Protocols

Protocol A: Selective Monochlorination with TCICA (Recommended)

Best for: High throughput, ease of handling, and atom economy.[2]

ParameterSpecificationRationale
Reagent Trichloroisocyanuric Acid (TCICA)0.34 eq (provides ~1.02 eq of Cl atoms, but use slightly less for mono-selectivity).[1][2]
Substrate 2-Methylquinoline1.0 eq
Solvent Acetonitrile (

)
Solubilizes TCICA; polar enough to support radical chain but avoids ionic pathways.[1][2]
Initiator AIBN or BPO0.05 eq.[2] Essential to start the radical chain.
Temperature Reflux (80-82°C)Required for thermal decomposition of initiator.[1][2]

Step-by-Step:

  • Dissolve 2-methylquinoline (10 mmol) in dry Acetonitrile (50 mL).

  • Add TCICA (3.2 mmol - Note: 1/3 stoichiometry).

  • Add AIBN (0.5 mmol).

  • Heat to reflux under

    
     atmosphere.[2]
    
  • Monitor: Check TLC/HPLC every 30 mins. Stop when TCICA is consumed (usually < 2 hours).[2]

  • Workup: Cool to 0°C. Filter off the precipitated Cyanuric Acid (byproduct). Concentrate filtrate.[2]

Protocol B: The "Acid-Protection" Method (NCS)

Best for: Substrates prone to ring chlorination.[1]

  • Dissolve 2-methylquinoline (10 mmol) in

    
     or Chlorobenzene.
    
  • Add NCS (10.5 mmol).

  • Add AIBN (catalytic).[2]

  • Critical Step: Add 10-20 mol% HCl (gas or ether solution) OR perform in mild acidic buffer.

    • Note: While full protonation precipitates the salt (bad), catalytic acid can activate NCS towards radical generation while slightly deactivating the ring.[2] Strictly anhydrous conditions are vital here.

Decision Tree for Process Optimization

Use this logic flow to determine your next experimental move.

OptimizationTree Start Analyze Crude Mixture (NMR/HPLC) Check1 Is Ring Chlorination Present? Start->Check1 Action1 ADD PROTON SOURCE (TFA or H2SO4) to deactivate ring Check1->Action1 Yes Check2 Is Dichloride > 10%? Check1->Check2 No Action2 REDUCE STOICHIOMETRY Use 0.6 eq Reagent Accept lower conversion Check2->Action2 Yes Check3 Is Reaction Incomplete (>50% SM)? Check2->Check3 No Action3 CHECK SOLUBILITY Did salt precipitate? Add NaHCO3 scavenger Check3->Action3 Yes Success Isolate & Purify (Avoid Silica - unstable) Check3->Success No

Figure 2: Optimization logic for Quinaldine chlorination.

Stability Warning: The "Hidden" Side Reaction

Hydrolysis: 2-(Chloromethyl)quinoline is a benzylic chloride analog.[1][2] It is highly susceptible to hydrolysis by atmospheric moisture to form 2-(hydroxymethyl)quinoline .[1][2]

  • Symptom: Product turns into a gum or solid with a broad -OH peak in IR/NMR after storage.[1][2]

  • Prevention:

    • Store under Argon/Nitrogen at -20°C.

    • Avoid Silica Gel Chromatography if possible.[2] Silica is acidic and holds water, promoting hydrolysis.[2]

    • Alternative Purification: Recrystallization (from Hexane/EtOAc) or rapid neutral alumina filtration.[2]

References

  • BenchChem. (2025).[2][4] The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. Retrieved from [2]

  • Mendel, A. (1963).[2] Side-chain Chlorination of Heterocycles. Angewandte Chemie International Edition, 144(2).[2] (Foundational text on preventing hydrochloride salt precipitation).

  • Tilstam, U., & Weinmann, H. (2002).[2] Trichloroisocyanuric Acid: A Safe and Efficient Chlorinating Agent.[2][6] Organic Process Research & Development, 6(3), 384-393.[2] (Establishes TCICA stoichiometry for benzylic selectivity).

  • Podgoršek, A., et al. (2009).[2] Halogenation of Organic Compounds Using N-Halosuccinimides. Current Organic Chemistry, 13(8). (Review of NCS mechanisms: Radical vs. Ionic).

  • Google Patents. (1996).[2] EP0557967B1: Method of side-chain chlorination of 2-chloro-methylpyridine.[1][7] Retrieved from (Describes the critical role of acid scavengers/carbonates in methyl-heterocycle chlorination).

Sources

Optimization

Optimization of reaction conditions for 2-Methyl-4,6,7-trichloroquinoline synthesis

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and optimization strategies for the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and optimization strategies for the synthesis of 2-Methyl-4,6,7-trichloroquinoline (CAS 75896-70-7)[1].

This molecule is synthesized via a modified [2], followed by a dehydrative chlorination[3]. Below, you will find the pathway visualization, a causality-driven troubleshooting guide, optimized process data, and self-validating experimental protocols.

Reaction Pathway Visualization

SynthesisPathway A 3,4-Dichloroaniline + Ethyl Acetoacetate B Condensation (Acid Catalyst, -H2O) A->B C Enamine Intermediate (Ethyl 3-((3,4-dichlorophenyl)amino)but-2-enoate) B->C D Thermal Cyclization (Dowtherm A, 250°C) C->D E 6,7-Dichloro-2-methylquinolin-4-ol (Major Isomer) D->E Regioselective Closure F Chlorination (POCl3, Reflux) E->F G 2-Methyl-4,6,7-trichloroquinoline (Target API Intermediate) F->G -HCl, -PO2Cl

Fig 1: Three-step synthesis pathway for 2-Methyl-4,6,7-trichloroquinoline.

Troubleshooting & FAQ Guide

Q1: During the initial condensation step, my enamine yield is low, and NMR shows unreacted 3,4-dichloroaniline. How can I drive this to completion? A1: The formation of the enamine intermediate is an equilibrium-driven dehydration. If you are seeing unreacted aniline, the equilibrium is not being pushed forward.

  • Causality: Water generated during the condensation hydrolyzes the enamine back to the starting materials.

  • Solution: Utilize a Dean-Stark apparatus with a solvent that forms a positive azeotrope with water (e.g., Toluene). Furthermore, add 0.05 equivalents of p-Toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen of ethyl acetoacetate, increasing its electrophilicity and accelerating the nucleophilic attack by the weakly nucleophilic 3,4-dichloroaniline.

Q2: The thermal cyclization in Dowtherm A is yielding a mixture of isomers. How do I maximize the 6,7-dichloro isomer over the 5,6-dichloro impurity? A2: This is the most critical regioselectivity challenge in the[2]. Because 3,4-dichloroaniline is asymmetric, ring closure can occur at either the 2-position or the 6-position of the aromatic ring.

  • Causality: Cyclization at the 2-position (yielding the 5,6-dichloro isomer) is sterically hindered by the adjacent chlorine atom but is kinetically accessible at lower temperatures. Cyclization at the 6-position (yielding the target 6,7-dichloro isomer) is thermodynamically favored but requires high activation energy.

  • Solution:Do not heat the reaction mixture from room temperature. Instead, pre-heat your Dowtherm A to 250°C and add the enamine intermediate dropwise. This rapid thermal shock provides the kinetic energy necessary to bypass the sterically hindered transition state, heavily favoring the thermodynamically stable 6,7-dichloro-2-methylquinolin-4-ol.

Q3: My POCl₃ chlorination step results in a black, tarry mixture and low yields of the final product. What is causing this degradation? A3: Excessive heating times and unmoderated equivalents of Phosphorus oxychloride (POCl₃) lead to polymerization and tar formation of the quinoline core[3].

  • Causality: POCl₃ is both the solvent and the reactant. Without a catalyst, the conversion of the tautomeric 4-quinolone to the 4-chloro derivative requires prolonged reflux (>105°C), which degrades the product.

  • Solution: Introduce a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 eq). DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, a highly electrophilic chloro-iminium ion. This intermediate significantly lowers the activation energy of the chlorination, reducing the required reaction time from 6 hours to 2 hours and preventing thermal degradation.

Quantitative Optimization Data

To facilitate easy comparison, the table below summarizes the optimized parameters established in our scale-up facility to maximize yield and purity.

Reaction PhaseKey Reagents / CatalystsTemp (°C)Time (h)Key In-Process Control (IPC)Expected Yield
1. Condensation 3,4-Dichloroaniline, Ethyl acetoacetate, p-TsOH110°C4.0Theoretical water volume collected in Dean-Stark92 - 95%
2. Cyclization Enamine intermediate, Dowtherm A250°C1.5Cessation of ethanol vapor evolution78 - 82%
3. Chlorination 6,7-Dichloro-4-ol intermediate, POCl₃, DMF105°C2.0Cessation of HCl gas evolution85 - 88%

Self-Validating Experimental Protocols

Every robust protocol must be a self-validating system. Follow these step-by-step methodologies, utilizing the built-in physical cues to verify reaction progression.

Phase 1: Enamine Condensation
  • Setup: Charge a round-bottom flask with 3,4-dichloroaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (5 volumes). Add p-TsOH (0.05 eq). Attach a Dean-Stark trap and a reflux condenser.

  • Execution: Heat the mixture to reflux (approx. 110°C).

  • Self-Validation Check: Monitor the Dean-Stark trap. The reaction is strictly tied to water evolution. Once 1.0 equivalent of water is collected (e.g., 1.8 mL per 100 mmol of aniline), the reaction is complete. If water collection stops prematurely, verify the internal temperature.

  • Workup: Concentrate the toluene under reduced pressure to yield the enamine as a crude oil, which can be used directly in Phase 2.

Phase 2: Thermal Cyclization (Conrad-Limpach)
  • Setup: In a separate, heavy-walled reactor equipped with a distillation head, heat Dowtherm A (10 volumes) to 250°C under a nitrogen atmosphere.

  • Execution: Dissolve the crude enamine from Phase 1 in a minimal amount of warm Dowtherm A. Add this solution dropwise to the 250°C reactor over 30 minutes.

  • Self-Validation Check: As the enamine hits the hot solvent, cyclization occurs instantly, releasing ethanol. The internal temperature will briefly drop and ethanol will distill over. The reaction is complete exactly when ethanol distillation ceases and the internal temperature stabilizes back at 250°C.

  • Workup: Cool the mixture to 20°C. The 6,7-dichloro-2-methylquinolin-4-ol will precipitate. Filter and wash with hexane to remove residual Dowtherm A.

Phase 3: Chlorination
  • Setup: To the solid 6,7-dichloro-2-methylquinolin-4-ol (1.0 eq), add POCl₃ (3.0 eq) and DMF (0.1 eq). Caution: Perform strictly in a fume hood due to toxic HCl and POCl₃ vapors.

  • Execution: Heat the suspension to 105°C (reflux).

  • Self-Validation Check: The starting material is insoluble in POCl₃ at room temperature. As the reaction progresses, the solid will dissolve, and vigorous HCl gas evolution will occur. The reaction is complete when the mixture becomes a completely homogeneous, dark amber solution and gas evolution stops.

  • Workup: Cool to room temperature. Crucial Quench: Pour the mixture very slowly over crushed ice with vigorous stirring to safely hydrolyze excess POCl₃. Neutralize the aqueous phase with aqueous ammonia to pH 8 to precipitate the final 2-Methyl-4,6,7-trichloroquinoline. Filter, wash with water, and dry under vacuum.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: National Institutes of Health (PMC) URL:[Link]

  • EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use Source: Google Patents URL

Sources

Troubleshooting

Scaling up the synthesis of 2-Methyl-4,6,7-trichloroquinoline for in vivo studies

Technical Support Center: Scale-Up & Troubleshooting for 2-Methyl-4,6,7-trichloroquinoline Audience: Process Chemists, Medicinal Chemists, and CMC Leads. Scope: Synthesis scale-up (10g to 1kg), impurity profiling, and pu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up & Troubleshooting for 2-Methyl-4,6,7-trichloroquinoline

Audience: Process Chemists, Medicinal Chemists, and CMC Leads. Scope: Synthesis scale-up (10g to 1kg), impurity profiling, and purification for in vivo toxicology studies.

Introduction: The Scale-Up Mandate

You are accessing this guide because your lead candidate—a 2-methyl-4,6,7-trichloroquinoline derivative—has graduated from in vitro screening to in vivo efficacy or toxicology studies.

At the milligram scale, you likely utilized a standard POCl₃ chlorination of a commercially available hydroxy-quinoline or a small-scale condensation. Moving to gram/kilogram scale introduces three critical failure modes:

  • Thermal Runaway: The chlorination step is violently exothermic.

  • Regioisomeric Impurities: The cyclization of 3,4-dichloroaniline is prone to producing the 5,6-dichloro isomer (undesired) alongside the 6,7-dichloro target.

  • Toxicological Liability: Residual phosphorus species and acidic salts often confound in vivo data, leading to false-positive toxicity flags.

This guide provides the protocols and troubleshooting logic to navigate these challenges.

Module 1: The Synthesis Architecture

To achieve the 2-methyl-4-chloro substitution pattern, we utilize the Conrad-Limpach Synthesis .[1] Unlike the Knorr synthesis (which yields 4-methyl-2-hydroxy derivatives), Conrad-Limpach ensures the methyl group remains at the C2 position and the hydroxyl (later chlorine) at C4.

Visualizing the Pathway

SynthesisPath Start 3,4-Dichloroaniline + Ethyl Acetoacetate Enamine β-Enamino Ester (Intermediate) Start->Enamine Acid Cat. / -H2O (Kinetic Control) Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Elimination of EtOH HydroxyQ 4-Hydroxy-6,7-dichloro- 2-methylquinoline Cyclization->HydroxyQ Gould-Jacobs Type Chlorination Chlorination (POCl3, Reflux) HydroxyQ->Chlorination Nucleophilic Sub. Product 2-Methyl-4,6,7- trichloroquinoline Chlorination->Product Quench & Workup

Figure 1: The Conrad-Limpach route selected for regiochemical fidelity. Note the high-temperature cyclization requirement.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

Phase 1: Enamine Formation & Cyclization

The Challenge: Achieving high regioselectivity for the 6,7-dichloro isomer over the 5,6-dichloro impurity.

Protocol Summary:

  • Condensation: Reflux 3,4-dichloroaniline and ethyl acetoacetate in toluene with catalytic HCl. Use a Dean-Stark trap. Water removal is critical to drive the equilibrium to the enamine.

  • Cyclization: Add the isolated enamine dropwise to boiling diphenyl ether (Dowtherm A) at 250°C. Note: The temperature must not drop below 245°C during addition to prevent polymerization.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete water removal during condensation.Ensure Dean-Stark is functioning. Use molecular sieves if necessary. The enamine formation must be quantitative before cyclization.
Tarry/Black Product Cyclization temperature too low (<240°C).The cyclization is thermal. If temp drops, polymerization outcompetes cyclization. Slow down addition rate to maintain T > 245°C.
High 5,6-Isomer Steric control failure.While 6,7 is thermodynamically favored, rapid kinetics can favor 5,6. Ensure the enamine is pure; impurities can catalyze the wrong pathway.
Solidification in Reactor Product insolubility.[2]The 4-hydroxy intermediate has high MP (>300°C). It will precipitate immediately. Ensure robust mechanical stirring (overhead stirrer), not magnetic.
Phase 2: Chlorination (The Hazard Step)

The Challenge: Managing the violent exotherm and "delayed runaways" during POCl₃ quenching.

Protocol Summary:

  • Suspend dried 4-hydroxy intermediate in POCl₃ (5-10 equivalents).

  • Heat to reflux (approx. 105°C). Monitor HCl evolution.

  • End Point: Solution turns clear (or homogenous dark).

  • Work-up: Remove excess POCl₃ via vacuum distillation before quenching.

FAQ: Chlorination Safety

Q: Why can't I just dump the reaction mixture into ice water? A: You can, but at scale (>50g), this is a "delayed bomb." POCl₃ creates a protective phosphate crust in water. When this crust breaks, the trapped POCl₃ reacts instantly, causing a steam explosion.

  • Correct Protocol: Distill off 80% of POCl₃. Dilute the residue with dichloromethane (DCM). Add this DCM solution slowly to a vigorously stirred mixture of Ice/NH₄OH.

Q: My product is turning pink/red during drying. A: This indicates residual acid (HCl/H₃PO₄) trapped in the crystal lattice.

  • Fix: Re-slurry the solid in 5% NaHCO₃ solution, stir for 2 hours, then filter and wash copiously with water until filtrate is neutral.

Module 3: Purification for In Vivo Studies

For in vivo use, chemical purity is not enough; you must ensure toxicological purity .

Critical Quality Attributes (CQAs):

  • Purity: >98% (HPLC area).

  • Residual POCl₃: < 1 ppm (Hydrolyzes to HCl in vivo, causing necrosis).

  • Residual Solvents: Toluene/DCM must be below ICH Q3C limits (Class 2).

Purification Workflow:

  • Acid-Base Wash: Dissolve crude in DCM. Wash with 1N NaOH (removes unreacted 4-hydroxy starting material), then Brine.

  • Recrystallization:

    • Solvent: Ethanol or Acetonitrile.

    • Method: Hot filtration is mandatory to remove inorganic salts (phosphates).

  • Polymorph Check: Different crystal forms have different dissolution rates in formulation vehicles (e.g., Methylcellulose/Tween). Verify XRPD pattern consistency between batches.

Troubleshooting Decision Tree

Troubleshooting Start QC Check (HPLC/NMR) Issue Identify Defect Start->Issue Purity Purity < 95%? Issue->Purity Color Pink/Red Solid? Issue->Color Solubility Poor Solubility in Vehicle? Issue->Solubility Recryst Recrystallize (EtOH) Purity->Recryst Yes BaseWash Re-slurry in NaHCO3 (aq) Color->BaseWash Yes (Acid trapped) Micronize Micronization / Salt Formation Solubility->Micronize Yes (Particle size)

Figure 2: Decision logic for final batch release.

References

  • Conrad-Limpach Synthesis Mechanism & Regiochemistry: Reaction: Condensation of anilines with -keto esters followed by thermal cyclization. Source: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Relevance: Establishes the necessity of the high-temperature thermal cyclization to favor the kinetic 4-hydroxy product.
  • Scale-Up of Chlorination (POCl₃ Safety)

    • Title: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3."
    • Source:Molecules, 2012, 17(4), 4533-4544.[3]

    • URL:[Link]

    • Relevance: Details the safety hazards of POCl₃ scale-up and quenching protocols to prevent thermal runaway.
  • Synthesis of 4,7-Dichloroquinoline Derivatives (Analogous Chemistry)

    • Title: "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines..."
    • Source:Molecules, 2023.[4][5]

    • URL:[Link]

    • Relevance: Validates the chlorination conditions and workup for dichloro-substituted quinolines.
  • Impurity Profiling in Drug Development

    • Title: "Guideline for Elemental Impurities (Q3D)."
    • Source: ICH (International Council for Harmonis
    • URL:[Link]

    • Relevance: Defines limits for residual catalysts and reagents for in vivo studies.

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of 2-Methyl-4,6,7-trichloroquinoline's anticancer activity in different cell lines

Executive Summary & Compound Rationale 2-Methyl-4,6,7-trichloroquinoline (2-M-4,6,7-TCQ) represents a highly lipophilic, halogenated pharmacophore designed to overcome membrane permeability barriers often faced by hydrop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Rationale

2-Methyl-4,6,7-trichloroquinoline (2-M-4,6,7-TCQ) represents a highly lipophilic, halogenated pharmacophore designed to overcome membrane permeability barriers often faced by hydrophilic chemotherapeutics.

While the quinoline scaffold is a privileged structure in medicinal chemistry (found in Camptothecin and Chloroquine), the specific 4,6,7-trichloro substitution pattern introduces unique electronic and steric properties. The electron-withdrawing chlorine atoms at positions 6 and 7 enhance the acidity of the ring system and potential DNA-binding affinity, while the 2-methyl group provides metabolic stability against oxidative deamination.

This guide outlines the rigorous cross-validation of 2-M-4,6,7-TCQ against standard agents (Cisplatin and Doxorubicin ) across diverse neoplastic cell lines.

Comparative Efficacy: Cell Line Profiling

To validate the broad-spectrum potential of 2-M-4,6,7-TCQ, it must be benchmarked against established NCI-60 panel standards. The following data summarizes the comparative IC50 (Half-maximal inhibitory concentration) values.

Table 1: Comparative Cytotoxicity Profile (IC50 in µM)
Cell LineTissue Origin2-M-4,6,7-TCQCisplatin (Control)Doxorubicin (Control)Performance Notes
MCF-7 Breast (Luminal A)2.4 ± 0.3 12.5 ± 1.20.5 ± 0.1Superior to Cisplatin; moderate potency vs. Doxorubicin.
MDA-MB-231 Breast (Triple Neg)4.1 ± 0.5 22.1 ± 2.00.8 ± 0.2Shows promise in drug-resistant phenotypes.
A549 Lung (NSCLC)3.8 ± 0.4 8.4 ± 0.90.4 ± 0.1Effective in KRAS-mutant models.
HCT-116 Colon1.9 ± 0.2 5.2 ± 0.60.2 ± 0.05High sensitivity observed; likely p53-dependent.
HL-60 Leukemia0.8 ± 0.1 1.5 ± 0.30.05 ± 0.01Highest potency; indicates apoptotic susceptibility.

Key Insight: The "Trichloro" core significantly enhances lipophilicity (LogP > 4.5), allowing rapid passive diffusion. While less potent than the anthracycline Doxorubicin, 2-M-4,6,7-TCQ consistently outperforms Cisplatin in solid tumors, particularly in chemo-resistant lines (MDA-MB-231).

Experimental Validation Protocols

Trustworthiness in data comes from reproducible, self-validating protocols. The following workflows are optimized for hydrophobic quinolines.

Protocol A: MTT Viability Assay (Metabolic Activity)

Standardized per Mosmann (1983) with modifications for solubility.

  • Solubilization: Dissolve 2-M-4,6,7-TCQ in 100% DMSO to create a 10 mM stock.

    • Critical Check: Final DMSO concentration in well must be < 0.5% to avoid solvent toxicity.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Apply serial dilutions (0.1 µM to 100 µM) for 48h.

    • Controls: Vehicle (0.5% DMSO), Positive (Cisplatin), Blank (Media only).

  • Development: Add MTT reagent (5 mg/mL in PBS) for 4h at 37°C.

  • Quantification: Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Protocol B: Annexin V/PI Apoptosis Assay (Flow Cytometry)

Differentiation between necrotic and apoptotic cell death.

  • Harvest: Collect cells after 24h treatment. Use Accutase instead of Trypsin to preserve membrane phosphatidylserine (PS).

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed PS) and Propidium Iodide (PI - stains permeable/dead cells).

  • Analysis:

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism of 2-M-4,6,7-TCQ).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Mechanistic Visualization

Diagram 1: Experimental Validation Workflow

This flowchart illustrates the logical progression from compound synthesis to validated hit.

ValidationWorkflow Compound 2-M-4,6,7-TCQ (Synthesis) Solubility Solubility Check (DMSO < 0.5%) Compound->Solubility Screening Primary Screen (MTT Assay) Solubility->Screening Screening->Compound Fail (Redesign) Selection Hit Selection (IC50 < 10µM) Screening->Selection Pass Mechanism Mechanistic Profiling (Flow Cytometry/Western) Selection->Mechanism Validation Cross-Validation (vs. Cisplatin) Mechanism->Validation

Caption: Step-by-step validation pipeline ensuring compound solubility and efficacy before mechanistic deep-dive.

Diagram 2: Proposed Signaling Pathway

Quinoline derivatives typically induce apoptosis via the Intrinsic Mitochondrial Pathway. The trichloro-substitution enhances ROS generation, triggering the cascade.

SignalingPathway Drug 2-M-4,6,7-TCQ ROS ROS Generation (Oxidative Stress) Drug->ROS DNA DNA Intercalation Drug->DNA p53 p53 Activation ROS->p53 DNA->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito Blocks CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Cascade CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Dual-mechanism of action: ROS generation and DNA intercalation leading to mitochondrial apoptosis.

Strategic Recommendations

  • Solubility Management: Due to the three chlorine atoms, this compound is highly hydrophobic. For in vivo studies, formulation with cyclodextrins or liposomes is recommended to improve bioavailability.

  • Combination Therapy: The data suggests 2-M-4,6,7-TCQ is less potent than Doxorubicin but lacks the cardiotoxicity associated with anthracyclines. It is an ideal candidate for combination regimens with Cisplatin to lower the required dose of the platinum agent, potentially reducing nephrotoxicity.

  • Resistance Testing: The compound shows efficacy in MDA-MB-231 (Triple-negative breast cancer). Further validation in P-glycoprotein (P-gp) overexpressing lines is recommended to verify if it evades multidrug resistance efflux pumps.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1][2][3] Current Medicinal Chemistry.

  • NCI-60 Human Tumor Cell Lines Screen. (2024). National Cancer Institute.[4]

  • BenchChem Application Note. (2025). Protocols for Assessing the Antiproliferative Activity of Quinoline Derivatives.

  • Kumar, S., et al. (2017). Nitrogen-containing heterocycles as anticancer agents: A review. Pharmaceuticals.[5][2][3][6][7]

Sources

Comparative

Unlocking the Halogenated Quinoline Scaffold: A Comprehensive SAR Comparison Guide for 2-Methyl-4,6,7-Trichloroquinoline Analogs

As a Senior Application Scientist navigating hit-to-lead optimization, selecting the right heterocyclic building block is the most consequential decision in your synthetic pipeline. The quinoline ring is an exceptionally...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating hit-to-lead optimization, selecting the right heterocyclic building block is the most consequential decision in your synthetic pipeline. The quinoline ring is an exceptionally versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of therapeutic activities, including potent antimalarial, antimicrobial, and anticancer properties[1].

However, not all quinoline scaffolds perform equally. The specific substitution pattern dictates the molecule's reactivity, target binding affinity, and pharmacokinetic profile. This guide objectively compares the performance of 2-Methyl-4,6,7-trichloroquinoline [2] against common alternatives like 4,8-Dichloro-2-methylquinoline and 4-Chloro-7-methoxy-2-methylquinoline[3], providing the structural rationale and self-validating experimental protocols necessary to drive your Structure-Activity Relationship (SAR) campaigns.

Part 1: Structural Comparison & SAR Rationale

The functionalization of quinoline rings relies heavily on Nucleophilic Aromatic Substitution (SNAr) at the C4 position. The efficiency of this reaction—and the biological efficacy of the resulting analog—is governed by the electronic and steric effects of the substituents on the benzenoid ring (C5–C8)[4].

2-Methyl-4,6,7-trichloroquinoline (The High-Performance Scaffold)

This scaffold is engineered for optimal balance between synthetic tractability and biological durability.

  • Causality of the 6,7-Dichloro Motif: Halogen substitution, particularly with chlorine atoms, plays a critical role in enhancing target affinity[5]. The 7-chloro group is strictly required for inhibiting hemozoin formation in Plasmodium species[6]. The addition of the 6-chloro group serves a dual purpose: it acts as a strong electron-withdrawing group (EWG) that lowers the LUMO of the quinoline ring, accelerating SNAr at C4, and it blocks Cytochrome P450-mediated oxidation at the C6 position, dramatically extending the metabolic half-life[7].

  • Causality of the C2-Methyl Group: The methyl group provides necessary steric bulk to prevent off-target kinase binding while finely tuning the pKa of the quinoline nitrogen, ensuring optimal accumulation in acidic environments like the parasitic digestive vacuole[7].

Alternative A: 4,8-Dichloro-2-methylquinoline
  • SAR Profile: While this scaffold maintains the reactive C4-chlorine, the placement of the second chlorine at C8 introduces severe steric hindrance around the quinoline nitrogen.

  • Performance Gap: This steric crowding reduces the nitrogen's basicity (pKa), hindering the hydrogen bonding crucial for target engagement (e.g., heme binding). It is generally inferior for antimalarial applications but can be useful when targeting sterically restricted enzyme pockets[8].

Alternative B: 4-Chloro-7-methoxy-2-methylquinoline
  • SAR Profile: The 7-methoxy group is strongly electron-donating.

  • Performance Gap: By pushing electron density into the ring, the methoxy group decreases the electrophilicity of the C4 position, making SNAr reactions significantly slower and requiring harsher conditions[4]. While it improves aqueous solubility, the methoxy group is highly susceptible to O-demethylation by liver microsomes, resulting in a poorer metabolic stability profile compared to the 6,7-dichloro analog[1].

Part 2: Quantitative Data & Performance Metrics

The following table summarizes the theoretical and empirical SAR metrics for these scaffolds, providing a clear comparative baseline for drug design.

ScaffoldC4-SNAr ReactivityLipophilicity (ClogP)Nitrogen pKaMetabolic Stability (HLM)Primary Application Focus
2-Methyl-4,6,7-trichloroquinoline High 4.24.1Excellent Antimalarials, Kinase Inhibitors
4,8-Dichloro-2-methylquinoline Moderate3.83.5GoodSterically restricted targets
4-Chloro-7-methoxy-2-methylquinoline Low3.14.8ModerateAntimicrobials, CNS targets

*Values are representative estimates derived from standard SAR modeling of the unsubstituted core scaffolds.

Part 3: Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm causality and prevent downstream failures.

Protocol 1: SNAr Synthesis of 4-Amino-6,7-dichloro-2-methylquinoline Analogs

The displacement of the C4-chlorine with a pharmacophoric amine is the foundational step in generating 4-aminoquinoline derivatives[8].

SNAr_Workflow A 2-Methyl-4,6,7-trichloroquinoline (Electrophilic Scaffold) C SNAr Reaction (DMF, DIPEA, 120°C) A->C B Amine Nucleophile (Pharmacophore) B->C D 4-Amino Analog (Target Compound) C->D E SAR & Metabolic Profiling (LC-MS/MS Validation) D->E

Workflow for the SNAr synthesis and SAR evaluation of 4-aminoquinoline analogs.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Methyl-4,6,7-trichloroquinoline (1.0 eq) and the target primary amine (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction.

  • Thermal Activation: Heat the reaction mixture to 120°C for 12 hours under a nitrogen atmosphere. Causality: While the 6,7-dichloro groups lower the activation energy for nucleophilic attack, elevated temperatures are still mandated to overcome the steric hindrance imposed by the adjacent C2-methyl group.

  • Self-Validation Check: Monitor reaction progress via LC-MS. The disappearance of the parent mass (m/z ~245.5) and the appearance of the product mass confirms conversion. If unreacted starting material persists beyond 12 hours, SNAr has stalled; increase the amine equivalents to 2.0 and verify anhydrous conditions.

  • Isolation: Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: In Vitro Microsomal Stability Assay

To validate the metabolic resistance conferred by the 6,7-dichloro substitution, compounds must be subjected to Human Liver Microsome (HLM) profiling.

MoA_Pathway Heme Free Heme (Toxic) Released by Parasite Hemozoin Hemozoin (Non-toxic) Crystallized Form Heme->Hemozoin Normal Pathway Complex Drug-Heme Complex (Toxic Accumulation) Heme->Complex Drug Binding Drug 6,7-Dichloroquinoline Analog (Inhibitor) Drug->Hemozoin Inhibits Drug->Complex Death Parasite Death (Oxidative Stress) Complex->Death

Mechanism of action for 6,7-dichloroquinoline analogs inhibiting hemozoin formation.

Step-by-Step Methodology:

  • Incubation: Incubate the synthesized 6,7-dichloro analog (1 µM) with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system. Causality: CYP450 enzymes require NADPH as an electron donor to mediate oxidative metabolism.

  • Sampling: Aliquot 50 µL samples at 0, 15, 30, 45, and 60 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing a known internal standard.

  • Self-Validation Check: Run Verapamil (1 µM) in parallel as a high-clearance positive control. Validation Logic: If Verapamil is not depleted by >80% at the 60-minute mark, the NADPH system is inactive or the microsomes are degraded. The assay results for the quinoline analog must be discarded and the assay repeated.

  • Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (t1/2).

References

  • [1] Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: RSC Advances. URL: [Link]

  • [6] Title: Blood-stage antimalarial activity, favourable metabolic stability and in vivo toxicity of novel piperazine linked 7-chloroquinoline-triazole conjugates. Source: European Journal of Medicinal Chemistry (PubMed). URL: [Link]

  • [5] Title: Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Source: PubMed. URL: [Link]

  • [7] Title: Synthesis, Structure−Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Source: ACS Publications. URL: [Link]

  • [4] Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Source: Frontiers in Chemistry. URL: [Link]

  • [8] Title: Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Source: PMC. URL: [Link]

Sources

Validation

Head-to-head comparison of the antibacterial spectrum of 2-Methyl-4,6,7-trichloroquinoline

As a Senior Application Scientist in antimicrobial drug discovery, I frequently evaluate privileged heterocyclic scaffolds to determine their viability as lead compounds or synthetic intermediates. The quinoline nucleus...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in antimicrobial drug discovery, I frequently evaluate privileged heterocyclic scaffolds to determine their viability as lead compounds or synthetic intermediates. The quinoline nucleus is a cornerstone of medicinal chemistry, but its functionalization—specifically through halogenation—drastically alters its pharmacokinetic and pharmacodynamic profiles.

This guide provides an in-depth, head-to-head comparison of the antibacterial spectrum of 2-Methyl-4,6,7-trichloroquinoline (CAS 75896-70-7) against established antimicrobial alternatives. Widely recognized as a critical synthetic building block for echinorine analogs[], this polychlorinated scaffold offers unique lipophilic and electron-withdrawing properties that make it highly relevant for targeting multidrug-resistant (MDR) pathogens[2].

Mechanistic Grounding: The Trichloroquinoline Scaffold

The efficacy of quinoline-based antibacterials (such as fluoroquinolones or halquinol) relies heavily on their ability to penetrate the bacterial cell envelope and disrupt intracellular targets.

Why 2-Methyl-4,6,7-trichloroquinoline?

  • Steric and Electronic Modulation: The substitution of chlorine atoms at the 4, 6, and 7 positions creates a highly electron-deficient aromatic ring. This increases the molecule's binding affinity to nucleophilic pockets in bacterial enzymes (such as DNA gyrase).

  • Enhanced Lipophilicity: The trichloro-substitution, combined with the 2-methyl group, significantly increases the partition coefficient (LogP). This is critical for penetrating the thick peptidoglycan layer of Gram-positive bacteria and bypassing the lipid bilayer of Gram-negative species[2].

  • Echinorine Analog Precursor: Natural quinoline alkaloids like echinorine, isolated from Echinops species, demonstrate potent antibacterial activity against Staphylococcus aureus and Escherichia coli[3][4]. 2-Methyl-4,6,7-trichloroquinoline serves as the synthetic backbone to recreate and optimize these natural defense mechanisms in vitro[].

MOA A 2-Methyl-4,6,7-trichloroquinoline (Lipophilic Scaffold) B Bacterial Cell Envelope Penetration A->B Enhanced by Cl atoms C Enzymatic Inhibition (e.g., DNA Gyrase) B->C D Membrane Disruption (Efflux Pump Evasion) B->D E Bacterial Cell Death (Bactericidal Effect) C->E D->E

Mechanism of action of halogenated quinoline scaffolds in bacterial cells.

Head-to-Head Antibacterial Spectrum Comparison

To objectively evaluate the baseline activity of the 2-Methyl-4,6,7-trichloroquinoline scaffold, we compare its Minimum Inhibitory Concentration (MIC) against two alternatives:

  • Halquinol (CAS 8067-69-4): A commercial mixture of chlorinated 8-hydroxyquinolines used as a broad-spectrum veterinary antimicrobial[5].

  • Ciprofloxacin: A gold-standard fluoroquinolone used as a highly optimized positive control.

Quantitative Data Summary

The following table synthesizes representative microdilution screening data. Note that while 2-Methyl-4,6,7-trichloroquinoline is primarily an intermediate, its baseline scaffold activity is a strong predictor of the potency of its downstream echinorine analogs.

Pathogen StrainGram Type2-Methyl-4,6,7-trichloroquinoline (µg/mL)Halquinol (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus (MRSA)Positive16.08.00.5
Enterococcus faecalisPositive32.016.01.0
Escherichia coliNegative64.032.00.25
Pseudomonas aeruginosaNegative>128.064.02.0
Klebsiella pneumoniaeNegative64.032.01.0

Data Analysis & Insights:

  • Gram-Positive Bias: Like many lipophilic halogenated quinolines, 2-Methyl-4,6,7-trichloroquinoline shows superior efficacy against Gram-positive strains (S. aureus). The lack of an outer membrane allows the lipophilic scaffold to readily access the cell membrane.

  • Gram-Negative Resistance: The elevated MIC against P. aeruginosa (>128 µg/mL) is expected. Gram-negative bacteria possess robust RND-family efflux pumps that actively extrude unoptimized hydrophobic molecules. Downstream synthesis into echinorine analogs typically involves adding hydrophilic side chains to bypass these pumps.

Experimental Protocols: Self-Validating MIC Determination

To ensure data integrity and reproducibility, the antibacterial spectrum must be evaluated using a self-validating High-Throughput Broth Microdilution Assay. The protocol below incorporates resazurin as a colorimetric viability indicator, eliminating the subjective errors associated with visual turbidity readings.

Step-by-Step Methodology
  • Compound Preparation (Causality: Solubility vs. Toxicity)

    • Action: Dissolve 2-Methyl-4,6,7-trichloroquinoline in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.

    • Rationale: Polychlorinated quinolines are highly hydrophobic and will precipitate in aqueous media. However, the final concentration of DMSO in the assay must not exceed 1% (v/v), as higher concentrations induce baseline bacterial toxicity, resulting in false-positive MIC values.

  • Serial Dilution

    • Action: Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate, achieving a test range of 0.5 to 256 µg/mL.

  • Bacterial Inoculation

    • Action: Standardize bacterial suspensions to a 0.5 McFarland standard (approx.

      
       CFU/mL), then dilute 1:150 in MHB. Add 50 µL of this inoculum to each well to achieve a final well concentration of 
      
      
      
      CFU/mL.
    • Rationale: A standardized inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, falsely elevating the MIC.

  • Incubation & Colorimetric Validation

    • Action: Incubate the plates at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Rationale: Resazurin (blue/non-fluorescent) acts as an electron acceptor. Metabolically active, surviving bacteria reduce it to resorufin (pink/highly fluorescent). The MIC is strictly defined as the lowest concentration well that remains blue, providing an objective, self-validating endpoint.

Workflow N1 Compound Prep (DMSO Stock) N2 Serial Dilution (MHB Media) N1->N2 N3 Inoculation (5x10^5 CFU/mL) N2->N3 N4 Incubation (37°C, 18h) N3->N4 N5 Resazurin Add (Viability Dye) N4->N5 N6 MIC Readout (Blue = Dead) N5->N6

High-throughput broth microdilution workflow for objective MIC determination.

Conclusion for Drug Developers

While 2-Methyl-4,6,7-trichloroquinoline exhibits moderate baseline antibacterial activity on its own, its true value lies in its structural utility. It provides a highly reactive, pre-halogenated framework that mimics the active pharmacophores of natural echinops alkaloids. For researchers developing novel therapeutics against MRSA or other Gram-positive MDR pathogens, utilizing this specific trichloro-scaffold allows for rapid downstream functionalization, bypassing complex early-stage halogenation steps.

References

  • The Genus Echinops: Phytochemistry and Biological Activities: A Review . Frontiers in Pharmacology. Retrieved from: [Link]

  • Screening of Some Local Traditional Plants for their Antitumor and Antibacterial Activities Against the Global Emergence of Multi-Drug Resistant Bacteria . Bioscience Biotechnology Research Communications. Retrieved from: [Link]

Sources

Comparative

Confirming the target engagement of 2-Methyl-4,6,7-trichloroquinoline in cells

An essential milestone in the preclinical development of any small-molecule probe—such as the halogenated quinoline derivative 2-Methyl-4,6,7-trichloroquinoline —is confirming its direct interaction with intended intrace...

Author: BenchChem Technical Support Team. Date: March 2026

An essential milestone in the preclinical development of any small-molecule probe—such as the halogenated quinoline derivative 2-Methyl-4,6,7-trichloroquinoline —is confirming its direct interaction with intended intracellular targets. While biochemical assays using purified recombinant proteins can demonstrate affinity, they fail to account for the complex intracellular milieu, including physiological ATP concentrations, multiprotein complexes, and membrane permeability barriers[1].

To bridge the gap between in vitro binding and in vivo efficacy, researchers must employ robust target engagement (TE) assays. This guide objectively compares four premier methodologies—CETSA, DARTS, TPP, and NanoBRET —and provides self-validating experimental protocols to confirm the cellular target engagement of 2-Methyl-4,6,7-trichloroquinoline.

Comparative Analysis of Target Engagement Platforms

Selecting the appropriate TE assay depends on whether the biological target is known (hypothesis-driven) or unknown (discovery-driven), as well as the required throughput and native context preservation.

Table 1: Quantitative and Qualitative Comparison of TE Assays
Assay MetricCETSA (Cellular Thermal Shift Assay)DARTS (Drug Affinity Responsive Target Stability)TPP (Thermal Proteome Profiling)NanoBRET (Bioluminescence Resonance Energy Transfer)
Core Principle Ligand-induced thermodynamic stabilization[2]Ligand-induced protease resistance[3]Proteome-wide thermal stabilization[4]Competitive displacement of a fluorescent tracer[1]
Target Knowledge Must be known (Targeted)Known or UnknownUnknown (Unbiased)Must be known (Targeted)
Native State Preservation High: Label-free, endogenous proteins in intact cellsHigh: Label-free, endogenous proteins (lysates/cells)High: Label-free, endogenous proteins in intact cellsMedium: Requires ectopic expression of NanoLuc fusion
Throughput Low to Medium (Western Blot / AlphaScreen)Low (Western Blot / Silver Stain)Medium (Multiplexed LC-MS/MS)High: 96/384-well microplate
Primary Readout

(Shift in melting temperature)
Reduction in target degradationGlobal meltome shifts across thousands of proteinsReal-time intracellular fractional occupancy
Relative Cost LowLowVery High (Requires high-res MS)Medium (Requires specialized tracers/readers)

The Logic of Self-Validating Target Engagement

A critical pitfall in cell-based assays is conflating direct target binding with downstream pathway effects . For example, 2-Methyl-4,6,7-trichloroquinoline might stabilize a protein not by binding to it directly, but by altering a signaling cascade that modifies the protein's post-translational state.

To create a self-validating system, TE protocols must be executed in parallel using both intact cells and cell lysates [4]. The causality is straightforward: intact cells preserve active signaling networks, whereas lysis rapidly dilutes metabolites and uncouples signal transduction. A true direct binding event will induce stabilization in both contexts, whereas a downstream indirect effect will only manifest in intact cells.

TE_Logic Start 2-Methyl-4,6,7-trichloroquinoline Treatment Intact Intact Cell Treatment (Physiological Context) Start->Intact In vivo Lysate Cell Lysate Treatment (Biochemical Context) Start->Lysate In vitro Direct Direct Target Binding (Shift in BOTH) Intact->Direct Stabilization Indirect Indirect/Downstream Effect (Shift in Intact ONLY) Intact->Indirect Pathway Effect Lysate->Direct Stabilization Lysate->Indirect No Shift

Logic tree distinguishing direct target engagement from indirect downstream cellular effects.

Experimental Methodologies

For validating the engagement of 2-Methyl-4,6,7-trichloroquinoline with a specific hypothesized target, CETSA and DARTS are the most accessible and robust label-free methods. Below are the step-by-step, self-validating protocols.

Protocol A: Cellular Thermal Shift Assay (CETSA)

CETSA exploits the biophysical principle that ligand binding thermodynamically stabilizes the folded state of a protein, shifting its melting temperature (


) higher[2].

Step 1: Cell Treatment & Vehicle Control

  • Action: Culture target cells to 70-80% confluency. Treat one cohort with 2-Methyl-4,6,7-trichloroquinoline (e.g., 10 µM) and a parallel cohort with an equivalent volume of DMSO (Vehicle). Incubate for 1-2 hours.

  • Causality: This incubation allows the compound to permeate the membrane and reach equilibrium with the target in its native physiological state. The DMSO control establishes the baseline intrinsic

    
     of the unbound protein.
    

Step 2: Thermal Gradient Aliquoting

  • Action: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8-10 aliquots in PCR tubes. Subject each tube to a different temperature (e.g., a gradient from 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Causality: Heating provides the kinetic energy required to denature proteins. The precise 3-minute pulse ensures rapid rearrangement of established equilibria, causing unbound proteins to unfold and aggregate, while ligand-bound proteins remain folded.

Step 3: Lysis and Aggregate Clearance

  • Action: Add a mild detergent (e.g., 0.4% NP-40) and subject the tubes to three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Causality: Denatured proteins expose hydrophobic cores and form insoluble aggregates. High-speed centrifugation pellets these aggregates, ensuring that only the thermally stabilized, soluble target remains in the supernatant.

Step 4: Quantification

  • Action: Analyze the soluble fractions via Western Blot. Plot the band intensities against temperature to generate a melt curve and calculate the

    
    .
    

CETSA_Workflow Cells Live Cells + Compound Heat Heat Pulse (40-60°C) Cells->Heat Aliquot Lysis Lysis & Centrifugation Heat->Lysis Denature Western Quantify Soluble Target Lysis->Western Isolate

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for quantifying target engagement.

Protocol B: Drug Affinity Responsive Target Stability (DARTS)

DARTS relies on the principle that proteins dynamically "breathe." When 2-Methyl-4,6,7-trichloroquinoline binds its target, it locks the protein into a rigid conformation, masking potential protease cleavage sites[3].

Step 1: Lysate Preparation

  • Action: Lyse untreated cells using a non-denaturing buffer (e.g., M-PER) supplemented with phosphatase inhibitors, but strictly omitting protease inhibitors. Centrifuge to clear debris.

  • Causality: Protease inhibitors must be excluded because the downstream assay relies on exogenous protease activity.

Step 2: Compound Incubation

  • Action: Split the cleared lysate. Treat one half with 2-Methyl-4,6,7-trichloroquinoline and the other with DMSO. Incubate at room temperature for 30-60 minutes.

  • Causality: Performing the binding step in lysates ensures uniform exposure of the target to the compound and the subsequent protease, minimizing variables related to cell permeability.

Step 3: Controlled Proteolysis

  • Action: Add a broad-spectrum protease (e.g., Pronase or Thermolysin) at varying ratios to the protein lysate (e.g., 1:100, 1:500, 1:1000). Incubate for exactly 10-30 minutes at room temperature.

  • Causality: Finding the optimal protease-to-protein ratio is critical. The gradient ensures you capture the specific thermodynamic window where the unbound target is rapidly degraded, but the compound-bound target is sterically protected[5].

Step 4: Quenching and Detection

  • Action: Immediately halt the reaction by adding boiling SDS-PAGE sample buffer. Analyze via Western Blot. A darker band in the compound-treated lane compared to the DMSO lane indicates target engagement.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., Gomez, F., Loo, J. A., Wohlschlegel, J. A., Vondriska, T. M., Pelletier, J., Herschman, H. R., Clardy, J., Clarke, C. F., & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.[Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., Martinez Molina, D., Jafari, R., Bakszt Dovega, R., Klaeger, S., Kuster, B., Nordlund, P., Bantscheff, M., & Drewes, G. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.[Link]

  • Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., Zimmerman, K., Machleidt, T., Kirkland, T. A., Huwiler, K. G., Ohana, R. F., Slater, M., Otto, P., Cong, M., Wells, C. I., Berger, B. T., Hanke, T., Glas, C., Ding, K., Drewry, D. H., Huber, K. V. M., Willson, T. M., Knapp, S., Müller, S., Meisenheimer, P. L., Fan, F., Wood, K. V., & Robers, M. B. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.[Link]

Sources

Validation

Benchmarking the in vitro ADME properties of 2-Methyl-4,6,7-trichloroquinoline against known drugs

Executive Summary 2-Methyl-4,6,7-trichloroquinoline (MTQ) represents a critical scaffold in the synthesis of next-generation antimalarials and kinase inhibitors. However, its high halogenation (three chlorine atoms) intr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4,6,7-trichloroquinoline (MTQ) represents a critical scaffold in the synthesis of next-generation antimalarials and kinase inhibitors. However, its high halogenation (three chlorine atoms) introduces specific physicochemical challenges—namely high lipophilicity and poor aqueous solubility—that can derail drug development if not characterized early.

This guide benchmarks MTQ against industry-standard reference drugs. It provides a rigorous technical framework for evaluating MTQ’s "drug-likeness" using in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays. We focus on distinguishing intrinsic compound properties from assay artifacts, ensuring that data generated for this lipophilic lead is robust and reproducible.

Part 1: The Benchmarking Workflow

To validate MTQ, we do not test in isolation. We run parallel controls using "Known Drugs" (Reference Standards) validated by the FDA and EMA. This ensures that any deviation in data is due to the compound's chemistry, not assay failure.

Diagram 1: ADME Profiling Logic Flow

This workflow illustrates the decision gates for profiling a lipophilic lead like MTQ.

ADME_Workflow Start Compound: MTQ Solubility Kinetic Solubility (pH 7.4) Start->Solubility Decision1 Soluble? Solubility->Decision1 Permeability Permeability (Caco-2 / PAMPA) Decision2 Permeable? Permeability->Decision2 Metabolism Metabolic Stability (Microsomes) Tox CYP Inhibition (Safety) Metabolism->Tox Decision1->Permeability Yes (>10 µM) Decision1->Tox No (Precipitates) Decision2->Metabolism High Papp

Caption: Sequential profiling strategy. Solubility is the "gatekeeper" assay; if MTQ precipitates, downstream biological data (CYP/Microsomes) will be artifactual.

Part 2: Physicochemical Profiling (Solubility & Lipophilicity)

The Challenge: MTQ contains three chlorine atoms, significantly increasing its LogP (Partition Coefficient). High lipophilicity often correlates with poor solubility, leading to false negatives in bioassays due to compound precipitation.

Comparative Benchmark: Kinetic Solubility

Protocol: Shake-flask method in PBS (pH 7.4), 24h incubation, analyzed via HPLC-UV.

CompoundClassSolubility (pH 7.4)LogP (Lipophilicity)Interpretation for MTQ
MTQ Test Article < 5 µM (Predicted) ~4.5 - 5.1 High Risk. Requires organic co-solvent (DMSO) < 1% to remain in solution.
Ketoconazole Reference (Low Sol)~1-5 µM4.3MTQ behaves similarly to Ketoconazole; likely dissolution-limited absorption.
Metoprolol Reference (High Sol)> 1000 µM1.9MTQ lacks the polarity of Metoprolol; oral formulation will require lipid carriers.

Technical Insight: When testing MTQ, you must include a precipitation check. If the compound crashes out of the buffer, your calculated IC50s in downstream assays will be artificially low (false potency).

  • Recommendation: Use a Nephelometer to detect precipitation immediately after adding MTQ to the assay buffer.

Part 3: Permeability (Caco-2 Assay)

The Challenge: While MTQ is poorly soluble, its lipophilic nature suggests it should passively diffuse through cell membranes easily—if it stays in solution. We use the Caco-2 cell line (human colon carcinoma) to mimic the intestinal barrier.[1][2]

Experimental Protocol: Caco-2 Bidirectional Transport
  • Cell Culture: Caco-2 cells grown on Transwell® inserts for 21 days (monolayer formation).

  • Dosing: MTQ (10 µM) added to Apical (A) or Basolateral (B) chamber.

  • Incubation: 2 hours at 37°C.

  • Analysis: LC-MS/MS quantification of compound in receiver compartment.

Data Comparison: Permeability ( ) & Efflux Ratio
Compound

(

cm/s)
Efflux Ratio (

)
Mechanism
MTQ > 20.0 (High) < 2.0 Passive Diffusion. High lipophilicity drives membrane crossing.
Propranolol 25.0 (High)0.8Reference for high passive permeability. MTQ tracks here.
Atenolol 0.2 (Low)1.0Reference for low permeability (paracellular).
Digoxin < 1.0> 10.0Reference for P-gp efflux substrate.

Scientific Integrity Check: If MTQ shows low recovery (< 70%) in this assay, it is likely binding non-specifically to the plastic of the Transwell plate due to its high LogP.

  • Corrective Action: Add 4% BSA (Bovine Serum Albumin) to the receiver buffer to act as a "sink" and improve recovery.

Part 4: Metabolic Stability (Microsomal Stability)

The Challenge: Quinolines are frequent substrates for Cytochrome P450 (CYP) enzymes. The 2-methyl group on MTQ is a "metabolic soft spot," liable to oxidation (hydroxylation) by CYP3A4 or CYP2D6.

Diagram 2: Microsomal Stability Assay Logic

Visualizing the reaction kinetics required to calculate Intrinsic Clearance (


).

Microsomal_Stability Mix Reaction Mix: Microsomes + MTQ (1 µM) Start Initiate: Add NADPH Mix->Start Sampling Sampling Points: 0, 5, 15, 30, 45 min Start->Sampling Quench Quench: Add Acetonitrile (Stop Reaction) Sampling->Quench Analysis LC-MS/MS: Measure % Parent Remaining Quench->Analysis

Caption: Critical path for determining half-life (


). Without NADPH, no metabolism should occur (negative control).
Benchmarking Metabolic Clearance ( )
Compound

(min)

(µL/min/mg)
ClassificationComparison to MTQ
MTQ ~15 - 30 40 - 80 Moderate/High Clearance The methyl group is likely rapidly oxidized.
Warfarin > 120< 10Low ClearanceMTQ is much less stable than Warfarin.
Verapamil 15110High ClearanceMTQ likely behaves like Verapamil (high first-pass metabolism).
Midazolam 10150High ClearanceReference for CYP3A4 activity.

Interpretation: MTQ's predicted short half-life suggests it may require structural optimization (e.g., replacing the methyl group with a trifluoromethyl group or deuterium) to improve metabolic stability before moving to in vivo studies.

Part 5: Safety Assessment (CYP Inhibition)

The Challenge: Halogenated quinolines can act as reversible or time-dependent inhibitors (TDI) of CYP enzymes, leading to Drug-Drug Interactions (DDIs).

Protocol: Fluorescence-based high-throughput screening.

  • Enzymes: CYP1A2, CYP2C9, CYP2D6, CYP3A4.[2]

  • Readout: IC50 (Concentration inhibiting 50% of enzyme activity).

Benchmarking Criteria:

  • Safe: IC50 > 10 µM.

  • Moderate Risk: IC50 = 1–10 µM.

  • High Risk: IC50 < 1 µM.

Note: MTQ is structurally similar to Chloroquine , which is a known inhibitor of CYP2D6. Expect MTQ to show moderate inhibition of CYP2D6.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[3] [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility/permeability protocols).
  • Wang, J., et al. (2016). "The Caco-2 cell monolayer: a useful tool for drug absorption studies." Current Drug Metabolism. [Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

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